2-(1-Propylpiperidin-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(1-propylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGYSFOXQXRXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(1-Propylpiperidin-4-yl)ethan-1-ol: Structural Analysis & Synthetic Utility
This guide details the chemical structure, physiochemical properties, and synthetic utility of 2-(1-Propylpiperidin-4-yl)ethan-1-ol , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
This compound (C
Chemical Structure & Identification
The molecule consists of a saturated piperidine ring substituted at the nitrogen (position 1) with a propyl chain and at position 4 with a hydroxyethyl group. This 1,4-disubstitution pattern allows the molecule to act as a flexible linker, maintaining a specific distance between the basic nitrogen and the hydrogen-bond donor/acceptor site (hydroxyl).
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | 4-(2-Hydroxyethyl)-1-propylpiperidine; 1-Propyl-4-piperidineethanol |
| CAS Number | Not widely listed as commodity; see parent 622-26-4 |
| SMILES | CCCN1CCC(CCO)CC1 |
| InChI Key | Generated from structure |
| Molecular Formula | C |
| Molecular Weight | 171.28 g/mol |
Physiochemical Properties (Predicted)
Data derived from structure-activity relationship (SAR) models relative to 4-piperidineethanol.
| Property | Value | biological Relevance |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Moderate lipophilicity; crosses blood-brain barrier (BBB). |
| pKa (Basic) | 9.8 ± 0.5 | Tertiary amine is protonated at physiological pH. |
| Topological Polar Surface Area (TPSA) | ~23.5 Ų | Low TPSA favors membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 2 | Alcohol acts as donor/acceptor; Amine as acceptor. |
| Boiling Point | ~265°C (760 mmHg) | High boiling point due to intermolecular H-bonding. |
Synthetic Methodologies
The synthesis of this compound typically proceeds via the functionalization of the commercially available precursor 4-piperidineethanol (CAS 622-26-4). Two primary routes are employed depending on reagent availability and purity requirements.
Route A: Reductive Amination (Preferred)
This method is favored in GMP environments due to milder conditions and the avoidance of alkyl halides, which are potential genotoxins.
-
Reactants: 4-Piperidineethanol + Propionaldehyde.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaCNBH
. -
Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.
Route B: Direct N-Alkylation
Used for small-scale rapid synthesis but requires careful control to prevent O-alkylation.
-
Reactants: 4-Piperidineethanol + 1-Bromopropane.
-
Base: Potassium Carbonate (K
CO ) in Acetonitrile or DMF. -
Selectivity: The tertiary amine is more nucleophilic than the primary alcohol, but high temperatures can lead to O-alkylation side products.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. Route A (Reductive Amination) is preferred for higher chemoselectivity.
Pharmacological Applications
This scaffold is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.
Sigma Receptor Ligands
The
-
Mechanism: The ethanol tail can be esterified or etherified to extend the pharmacophore into secondary binding pockets.
Acetylcholinesterase (AChE) Inhibitors
Analogs of this structure (e.g., where the propyl is replaced by benzyl) are seen in Donepezil-class drugs. The propyl variant is often used to probe the steric limits of the AChE catalytic gorge.
PROTAC Linkers
The 4-ethyl-piperidine chain serves as a rigid yet flexible linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.
Experimental Protocols
Protocol 1: Reductive Amination Synthesis
Objective: Synthesize this compound with >95% purity.
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-piperidineethanol (1.29 g, 10 mmol) in Dichloromethane (DCM) (50 mL).
-
Activation: Add Propionaldehyde (0.64 g, 11 mmol) and stir at room temperature for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Quench with saturated NaHCO
solution. Extract the aqueous layer with DCM (3 x 30 mL). -
Purification: Dry organic layers over MgSO
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH OH).
Protocol 2: Analytical Characterization (Expected Data)
-
H NMR (400 MHz, CDCl
): 3.68 (t, 2H, -CH OH), 2.90 (d, 2H, piperidine eq), 2.30 (t, 2H, N-CH -Et), 1.95 (t, 2H, piperidine ax), 1.70-1.20 (m, 9H, multiplet overlap), 0.90 (t, 3H, -CH ). -
MS (ESI): Calculated [M+H]
= 172.28; Found 172.3.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is hygroscopic and may absorb CO
from the air. -
PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood to avoid inhalation of amine vapors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84604, 4-[3-(4-Piperidyl)propyl]piperidine-1-ethanol. Retrieved from . (Note: Reference scaffold structure).
-
Sigma-Aldrich. 2-(Piperidin-4-yl)ethan-1-ol hydrochloride Product Sheet. Retrieved from .
-
European Journal of Medicinal Chemistry (2022). Design, synthesis, and pharmacological evaluation of piperidine-ethanol analogs. Retrieved from .
-
Google Patents (2020). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol derivatives. Retrieved from .
Technical Monograph: Safety, Handling, and Toxicological Profiling of 2-(1-Propylpiperidin-4-yl)ethan-1-ol
Chemical Identity & Physicochemical Characterization[1][2]
This section establishes the structural baseline for the compound. As a specialized pharmaceutical intermediate, this compound is often encountered in the synthesis of 5-HT4 receptor agonists (e.g., Prucalopride).
| Property | Specification |
| Chemical Name | 2-(1-Propylpiperidin-4-yl)ethan-1-ol |
| Common Synonyms | 1-Propyl-4-piperidineethanol; 4-(2-Hydroxyethyl)-1-propylpiperidine |
| CAS Number | 88762-43-4 (Free Base) / Note: Often handled as HCl salt |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| Structure Description | A piperidine ring substituted at the N-position with a propyl group and at the 4-position with an ethyl alcohol chain.[1][2] |
| pKa (Predicted) | ~10.2 (Piperidine nitrogen) |
| LogP (Predicted) | 1.5 – 1.8 (Amphiphilic nature) |
| Physical State | Viscous oil (Free Base) or White Solid (Hydrochloride Salt) |
Functional Group Analysis (SAR Basis)
-
Tertiary Amine: Confers basicity and potential for skin corrosion/irritation. It is the primary site for protonation and metabolic N-dealkylation.
-
Primary Alcohol: Provides a handle for conjugation (glucuronidation) and increases water solubility compared to the alkyl piperidine precursor.
Hazard Identification (GHS Classification)
Note: In the absence of a fully validated REACH dossier for this specific intermediate, the following classification is derived from Read-Across principles using the structural analog 2-(Piperidin-4-yl)ethan-1-ol (CAS 622-26-4) and general N-alkyl piperidine toxicity profiles.
GHS Label Elements
Signal Word: DANGER
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[3][4] |
| Sensitization (Skin) | 1 | H317 | May cause an allergic skin reaction.[5] |
| Aquatic Toxicity | 3 | H412 | Harmful to aquatic life with long-lasting effects. |
Precautionary Rationale (Self-Validating Logic)
-
Corrosivity: The pKa of ~10.2 implies that upon contact with moist mucous membranes (pH 7.4), the compound will protonate, releasing hydroxide ions locally. This alkaline hydrolysis drives the tissue damage mechanism (saponification of membrane lipids).
-
Systemic Toxicity: Piperidine derivatives often exhibit neuroactive properties. The N-propyl group increases lipophilicity (LogP > 1.5), facilitating dermal absorption and Blood-Brain Barrier (BBB) penetration.
Toxicological Profile & Metabolic Pathway
Mechanism of Action & Toxicity
The toxicity of this compound is twofold:
-
Local Effects (Direct): Chemical burns due to high pH and solvent action on lipid bilayers.
-
Systemic Effects (Receptor-Mediated): As a structural motif in serotonergic ligands, accidental high-dose exposure may trigger off-target serotonergic or cholinergic effects (e.g., bradycardia, salivation, tremors).
Metabolic Fate (In Silico Prediction)
The compound undergoes metabolism primarily in the liver via Cytochrome P450 enzymes.
-
Phase I: N-dealkylation (removal of the propyl group) to form 4-piperidineethanol, or oxidation of the alcohol to the carboxylic acid.
-
Phase II: Glucuronidation of the hydroxyl group facilitates renal excretion.
Safe Handling & Experimental Protocol
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a Fume Hood (Face velocity > 0.5 m/s).
-
Secondary Containment: Use spill trays. Do not handle open vessels over bench surfaces.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile is insufficient for prolonged contact with basic amines.
-
Recommendation: Double-gloving (Inner: Nitrile, Outer: Laminate/Butyl) or single-layer Silver Shield gloves.
-
-
Respiratory: If aerosolization is possible (e.g., rotary evaporation, sonication), use a P100/ABEK combination filter.
Synthesis Workflow & Risk Control
This workflow describes the handling logic during a typical alkylation reaction (e.g., reacting 4-piperidineethanol with propyl bromide).
Emergency Response Protocols
Spills (Self-Validating Cleanup)
-
Do not use water initially: Adding water to a concentrated amine spill can spread the contamination and generate heat.
-
Protocol:
-
Isolate the area (10-meter radius).
-
Absorb liquid with Vermiculite or Dry Sand (Inert materials).
-
Neutralization: Once absorbed, treat the waste with dilute Acetic Acid or Citric Acid to convert the volatile free base into a non-volatile salt.
-
Collect in a hazardous waste container labeled "Alkaline Organic Waste."
-
First Aid
-
Eye Contact: Immediate irrigation is critical.[6] The high pH causes saponification, penetrating deep into the corneal stroma. Irrigate for minimum 30 minutes .
-
Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG helps solubilize the lipophilic amine better than water alone.
References
-
PubChem. (2025).[7][8] Compound Summary: 2-(Piperidin-4-yl)ethan-1-ol (CAS 622-26-4).[9] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Piperidine and its derivatives. [Link]
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An In-depth Technical Guide to the Pharmacophore Properties of N-Propyl Piperidine Ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of novel therapeutics.[1][2] Its prevalence in a vast array of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged structure."[3] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for precise interactions with a multitude of biological targets.[4] This versatility has led to the development of piperidine-containing compounds with a wide range of pharmacological activities, including analgesic, anticancer, antiviral, and neuroprotective effects.[5][6]
This technical guide delves into the specific pharmacophore properties of a distinct class of piperidine derivatives: those bearing an N-propyl group and an ethanol moiety. We will explore the putative roles of these functional groups in molecular recognition, present a hypothetical pharmacophore model based on structure-activity relationship (SAR) data from related compounds, and provide detailed experimental and computational workflows for the validation of these pharmacophoric features.
Core Pharmacophoric Features of N-Propyl Piperidine Ethanol Derivatives
A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its interaction with a specific biological target. For N-propyl piperidine ethanol derivatives, the core pharmacophore can be conceptualized as an ensemble of steric and electronic features that collectively govern the compound's biological activity.
The Piperidine Ring: A Conformational Anchor
The piperidine ring serves as the central scaffold, providing a rigid framework that orients the appended functional groups for optimal interaction with the target protein.[4] Its chair-like conformation is generally the most stable, and the axial and equatorial positions of its substituents can significantly influence binding affinity and selectivity. The basicity of the piperidine nitrogen is a critical feature, as it is often protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate or glutamate) in the active site of the target protein.[7]
The N-Propyl Group: Modulator of Lipophilicity and Steric Interactions
The N-propyl substituent plays a multifaceted role in the pharmacophore. Firstly, it contributes to the overall lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Secondly, the propyl group can engage in hydrophobic interactions with nonpolar pockets within the binding site of the target protein. The length and bulk of the N-alkyl substituent are often critical determinants of potency and selectivity. For instance, in a series of sigma-1 (σ1) receptor ligands, small N-alkyl groups like methyl were found to be optimal for high affinity, suggesting that the size of the hydrophobic pocket accommodating this group is constrained.[8] While direct data on the N-propyl group in this specific context is limited, it is reasonable to hypothesize that it provides a balance of lipophilicity and steric bulk that can be fine-tuned for specific targets.
The Ethanol Moiety: A Key Hydrogen Bonding Partner
The ethanol (-CH2CH2OH) side chain introduces a hydroxyl group, a key hydrogen bond donor and acceptor. This feature enables the formation of specific hydrogen bonds with polar amino acid residues (e.g., serine, threonine, or tyrosine) in the active site. The flexibility of the ethyl linker allows the hydroxyl group to adopt a suitable orientation to engage in these directional interactions, which can significantly enhance binding affinity. The presence of a hydroxyl group can also impact the solubility and metabolic profile of the compound.
A Putative Pharmacophore Model for N-Propyl Piperidine Ethanol Derivatives
Based on the analysis of related piperidine-containing ligands and general principles of molecular recognition, a hypothetical pharmacophore model for N-Propyl Piperidine Ethanol Derivatives can be proposed. This model serves as a valuable working hypothesis for the design of new analogs and for guiding virtual screening campaigns.
Caption: Putative pharmacophore model for N-propyl piperidine ethanol derivatives.
This model highlights four key features:
-
A basic nitrogen atom capable of forming an ionic interaction.
-
A hydrophobic group (the N-propyl chain) that fits into a corresponding hydrophobic pocket.
-
A hydrogen bond donor/acceptor (the hydroxyl group of the ethanol moiety).
-
A rigid scaffold (the piperidine ring) that maintains the correct spatial arrangement of these features.
Experimental and Computational Workflows for Pharmacophore Validation
The validation of a pharmacophore model is a critical step in drug discovery. A combination of experimental and computational approaches is typically employed to confirm the proposed binding mode and to refine the model.
Experimental Validation
1. Chemical Synthesis and In Vitro Screening:
A focused library of analogs should be synthesized to systematically probe the contributions of each pharmacophoric feature. This involves:
-
Varying the N-alkyl substituent: Synthesize analogs with different chain lengths (e.g., methyl, ethyl, butyl) and branching to explore the steric and hydrophobic requirements of the binding pocket.
-
Modifying the ethanol side chain: Alter the length of the linker (e.g., methanol, propanol) and the nature of the polar group (e.g., ether, amide) to map the hydrogen bonding interactions.
-
Introducing substituents on the piperidine ring: This can provide insights into the conformational preferences and potential for additional interactions.
The synthesized compounds should then be screened in relevant in vitro assays (e.g., radioligand binding assays, enzyme inhibition assays) to determine their biological activity.
2. X-ray Crystallography:
The most definitive method for validating a binding mode is to obtain a co-crystal structure of a potent analog bound to its target protein. This provides a high-resolution, three-dimensional view of the ligand-receptor interactions and can confirm or refute the hypotheses generated from the pharmacophore model.
Computational Validation
1. 3D-Quantitative Structure-Activity Relationship (3D-QSAR):
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build a predictive model that correlates the 3D structural features of the compounds with their biological activities.[9] A robust 3D-QSAR model can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
2. Molecular Docking:
Molecular docking simulations can be used to predict the binding pose of the N-propyl piperidine ethanol derivatives within the active site of the target protein.[10] The docking results can be compared with the pharmacophore model to assess their consistency. Furthermore, the predicted binding energies can be correlated with the experimentally determined biological activities.
3. Molecular Dynamics (MD) Simulations:
MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for an assessment of the stability of the predicted binding pose and the key intermolecular interactions over time.[8] Free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy of the ligands, providing a more rigorous computational assessment of their affinity.[8]
Data Presentation: Structure-Activity Relationship Table
The following table provides a template for summarizing the SAR data from a hypothetical series of N-propyl piperidine ethanol derivatives.
| Compound ID | N-Substituent (R1) | Ethanol Moiety (R2) | Binding Affinity (Ki, nM) |
| 1a | -CH2CH2CH3 | -CH2CH2OH | 50 |
| 1b | -CH3 | -CH2CH2OH | 150 |
| 1c | -CH2CH3 | -CH2CH2OH | 80 |
| 1d | -CH2CH2CH2CH3 | -CH2CH2OH | 120 |
| 1e | -CH2CH2CH3 | -CH2OH | 200 |
| 1f | -CH2CH2CH3 | -CH2CH2OCH3 | 350 |
Experimental Protocols
General Procedure for the Synthesis of N-Alkyl Piperidine Ethanol Derivatives
A common synthetic route involves the N-alkylation of a suitable piperidine precursor followed by the introduction of the ethanol moiety.
-
N-Alkylation: To a solution of piperidine-4-methanol (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium carbonate (2.0 eq) and the desired alkyl halide (e.g., 1-bromopropane, 1.2 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated intermediate.
-
Introduction of the Ethanol Moiety: The subsequent steps to introduce the ethanol moiety will depend on the specific starting material and desired final product, but could involve reactions such as ring-opening of an epoxide or reduction of a carboxylic acid or ester.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of the synthesized compounds for a target receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 or CHO cells).
-
Binding Assay: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-labeled standard), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Conclusion
The N-propyl piperidine ethanol scaffold represents a promising starting point for the design of novel therapeutic agents targeting a range of biological entities. A thorough understanding of the pharmacophore properties of this chemical class is essential for successful lead optimization. The putative pharmacophore model presented in this guide, which emphasizes the importance of the basic nitrogen, the N-propyl hydrophobic group, and the hydrogen-bonding ethanol moiety, provides a solid foundation for future drug design efforts. The outlined experimental and computational workflows offer a clear roadmap for the validation and refinement of this model, ultimately paving the way for the discovery of new and improved drug candidates.
References
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Wünsch, B., & Wiese, C. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry – A European Journal, 28(10), e202104033. [Link]
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Hacksell, U., et al. (1989). Pre- and postsynaptic dopaminergic activities of indolizidine and quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP). Further developments of a dopamine receptor model. Journal of Medicinal Chemistry, 32(3), 533-538. [Link]
-
Abignente, E., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]
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Debnath, A. K. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry, 46(22), 4849-4863. [Link]
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Prezzavento, O., et al. (2025). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]
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IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
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Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
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Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. [Link]
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ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.[Link]
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de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3487-3496. [Link]
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Abdizadeh, R., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
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Utegenova, A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal.[Link]
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Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1346. [Link]
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Bryan, M. C., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105689. [Link]
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Piaz, V. D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1143-1151. [Link]
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Jahan, S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]
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Hydrogen bond donor and acceptor counts for 2-(1-Propylpiperidin-4-yl)ethan-1-ol
An In-depth Technical Guide to the Hydrogen Bond Characteristics of 2-(1-Propylpiperidin-4-yl)ethan-1-ol
Abstract
This technical guide provides a detailed analysis of the hydrogen bonding properties of the chemical compound this compound. Hydrogen bonds play a pivotal role in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Understanding the hydrogen bond donor and acceptor capacity of a molecule is a foundational step in medicinal chemistry and drug development, directly influencing properties such as solubility, permeability, and receptor-ligand interactions. This document elucidates the theoretical basis for identifying these features and applies this framework to methodically determine the hydrogen bond donor and acceptor counts for the title compound. The analysis concludes that this compound possesses one hydrogen bond donor and two hydrogen bond acceptors . These values are discussed in the context of established drug-likeness principles, such as Lipinski's Rule of Five, to provide a comprehensive profile for researchers and scientists in the field.
Introduction: The Critical Role of Hydrogen Bonding in Molecular Design
A hydrogen bond is a highly specific intermolecular or intramolecular interaction where a hydrogen atom, covalently bonded to a highly electronegative atom (the donor), is attracted to another nearby electronegative atom (the acceptor).[1][2] The hydrogen bond donor is the group containing the hydrogen atom (typically N-H or O-H), while the acceptor is an electronegative atom, such as nitrogen or oxygen, that possesses a lone pair of electrons.[1][3]
In the realm of drug development, the capacity of a molecule to form hydrogen bonds is a critical determinant of its behavior in a biological system. These interactions govern:
-
Aqueous Solubility: The ability to form hydrogen bonds with water is essential for a drug to dissolve in the bloodstream and other aqueous environments.
-
Membrane Permeability: An excessive number of hydrogen bond donors can hinder a molecule's ability to cross lipophilic cell membranes, thereby reducing its oral bioavailability.[4]
-
Target Binding: Hydrogen bonds are key components of the specific, high-affinity interactions between a drug molecule and its biological target (e.g., an enzyme or receptor).
A foundational principle that quantifies these characteristics is Lipinski's Rule of Five, which provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound for oral administration.[5][6] Two key parameters of this rule are the number of hydrogen bond donors (should not exceed 5) and acceptors (should not exceed 10).[5][7] Therefore, an accurate assessment of these counts is an indispensable first step in the evaluation of any potential therapeutic agent.
This guide provides an in-depth analysis of these properties for the molecule this compound.
Methodology for a Priori Determination of Hydrogen Bond Properties
The determination of hydrogen bond donor and acceptor counts is based on a structural analysis of the molecule, guided by well-established chemical principles.
Experimental Protocol: Structural Analysis Workflow
-
Deconstruct the Molecular Structure: The first step is to identify all functional groups present in this compound.
-
Identify Hydrogen Bond Donors: Systematically scan the molecule for all hydrogen atoms that are covalently bonded to nitrogen or oxygen atoms. The total count of such N-H and O-H bonds provides the hydrogen bond donor count.[4][5]
-
Identify Hydrogen Bond Acceptors: Systematically scan the molecule for all nitrogen and oxygen atoms, as their lone electron pairs can act as hydrogen bond acceptors. The total count of these atoms serves as a reliable surrogate for the hydrogen bond acceptor count.[4][5][8]
-
Synthesize Data: Consolidate the counts into a summary table and visualize the locations of these sites on a molecular diagram.
Caption: H-bond sites on this compound.
Implications for Drug Development
The analysis reveals that this compound has HBD and HBA counts of 1 and 2, respectively. Both values fall well within the limits prescribed by Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10). [5][9]This profile suggests that the molecule is unlikely to suffer from poor absorption or permeation due to an excess of hydrogen bonding capacity.
The presence of both a donor (the hydroxyl group) and two acceptors (the hydroxyl oxygen and the tertiary amine nitrogen) allows for a versatile range of interactions with biological targets and with water, which is favorable for achieving a balance between solubility and the ability to form specific, directed interactions within a receptor binding pocket.
Conclusion
A systematic analysis based on fundamental chemical principles confirms that this compound has one hydrogen bond donor and two hydrogen bond acceptors . This assessment is crucial for predicting its physicochemical properties and its potential as a drug candidate. The molecule's hydrogen bonding profile is fully compliant with established guidelines for oral bioavailability, such as Lipinski's Rule of Five, making it a promising scaffold for further investigation in drug discovery programs.
References
-
Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved February 23, 2026, from [Link]
-
TIU Lecture Notes. (2023, November 28). Lipinski rule of five. Retrieved February 23, 2026, from [Link]
-
SCFBio @ IIT Delhi. (n.d.). Lipinski Rule of Five. Retrieved February 23, 2026, from [Link]
-
Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. (n.d.). Chemistry Learner. Retrieved February 23, 2026, from [Link]
-
MDPI. (2024, November 11). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Retrieved February 23, 2026, from [Link]
-
The Delicate Dance of Hydrogen Bonds: Donors vs. Acceptors in Molecular Design. (2026, January 27). LinkedIn. Retrieved February 23, 2026, from [Link]
-
ChemAxon Forum Archive. (2008, January 17). Hydrogen Bond Donor-Acceptor rules. Retrieved February 23, 2026, from [Link]
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- 9. Lipinski Rule of Five [scfbio-iitd.res.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol
Abstract
This document provides a detailed guide for the synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol, a substituted piperidine derivative relevant in medicinal chemistry and drug development.[1] Two robust and widely applicable synthetic strategies are presented: direct N-alkylation and one-pot reductive amination. This guide offers comprehensive, step-by-step protocols, a complete list of necessary reagents, and an explanation of the chemical principles underpinning each method to ensure successful and reproducible synthesis.
Introduction and Synthetic Strategy
This compound is a tertiary amine featuring a piperidine core, a functional group prevalent in many biologically active compounds and pharmaceuticals.[2][3][4] Its synthesis is typically achieved by modifying a commercially available precursor, 2-(piperidin-4-yl)ethan-1-ol (also known as 4-piperidineethanol).[5][6][7] This starting material is a bifunctional molecule containing a secondary amine within the piperidine ring and a primary alcohol on the ethyl side chain. The primary synthetic challenge is the selective functionalization of the secondary amine to introduce the propyl group without affecting the hydroxyl group.
Two primary synthetic routes are discussed herein:
-
Strategy A: Direct N-Alkylation: This classical method involves the direct reaction of the secondary amine in 2-(piperidin-4-yl)ethan-1-ol with a propyl halide. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the desired product. This method is straightforward and utilizes common laboratory reagents.[8]
-
Strategy B: Reductive Amination: This efficient one-pot procedure involves the reaction of 2-(piperidin-4-yl)ethan-1-ol with propionaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[9][10] This method is often preferred for its mild reaction conditions and avoidance of over-alkylation issues that can sometimes occur with direct alkylation.[10]
Reagents and Materials
The following table summarizes the key reagents required for both synthetic strategies. It is recommended to use reagents of appropriate purity (e.g., ACS grade or higher) and to use anhydrous solvents where specified to prevent side reactions.
| Reagent/Material | Strategy | Formula | M.W. ( g/mol ) | Typical Supplier | Notes |
| Starting Material | |||||
| 2-(Piperidin-4-yl)ethan-1-ol | A & B | C₇H₁₅NO | 129.20 | Sigma-Aldrich, AChemBlock | A colorless to pale yellow solid or liquid.[6][7] |
| Strategy A: N-Alkylation | |||||
| 1-Bromopropane | A | C₃H₇Br | 123.00 | Major chemical suppliers | Alkylating agent. |
| Potassium Carbonate (K₂CO₃) | A | K₂CO₃ | 138.21 | Major chemical suppliers | Anhydrous, powdered. Acts as the base. |
| Acetonitrile (CH₃CN) | A | CH₃CN | 41.05 | Major chemical suppliers | Anhydrous. Reaction solvent. |
| Strategy B: Reductive Amination | |||||
| Propionaldehyde (Propanal) | B | C₃H₆O | 58.08 | Major chemical suppliers | Carbonyl source. |
| Sodium Triacetoxyborohydride | B | NaBH(OAc)₃ | 211.94 | Major chemical suppliers | Mild reducing agent, selective for imines/iminium ions.[10] |
| Dichloromethane (DCM) | B | CH₂Cl₂ | 84.93 | Major chemical suppliers | Anhydrous. Reaction solvent. |
| Acetic Acid (AcOH) | B | CH₃COOH | 60.05 | Major chemical suppliers | Optional catalyst for imine formation. |
| Work-up & Purification | |||||
| Diethyl Ether (Et₂O) | A & B | C₄H₁₀O | 74.12 | Major chemical suppliers | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | A & B | NaHCO₃ | 84.01 | Major chemical suppliers | Aqueous solution for washing. |
| Brine (Saturated NaCl) | A & B | NaCl | 58.44 | Major chemical suppliers | Aqueous solution for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | A & B | MgSO₄ | 120.37 | Major chemical suppliers | Drying agent. |
| Hydrochloric Acid (HCl) | A & B | HCl | 36.46 | Major chemical suppliers | For pH adjustment during work-up. |
Experimental Protocols
Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol A: Synthesis via Direct N-Alkylation
This protocol describes the N-propylation of 2-(piperidin-4-yl)ethan-1-ol using 1-bromopropane and potassium carbonate as the base.
Caption: Workflow for Direct N-Alkylation.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(piperidin-4-yl)ethan-1-ol (1.0 eq).
-
Add anhydrous acetonitrile as the solvent, followed by anhydrous powdered potassium carbonate (2.0-3.0 eq).
-
Slowly add 1-bromopropane (1.1-1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol B: Synthesis via Reductive Amination
This protocol details the one-pot synthesis by reacting 2-(piperidin-4-yl)ethan-1-ol with propionaldehyde followed by reduction with sodium triacetoxyborohydride.[10]
Caption: Workflow for Reductive Amination.
Step-by-Step Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(piperidin-4-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add propionaldehyde (1.1-1.5 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.
-
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography if required.
Conclusion
Both direct N-alkylation and reductive amination are effective methods for the preparation of this compound. The choice of method may depend on the availability of reagents, desired scale, and the need to avoid specific reaction conditions. Reductive amination is often favored for its mild conditions and high selectivity, which can lead to cleaner reactions and simpler purifications.[10] Direct alkylation, while robust, may require more careful control to prevent potential over-alkylation.
References
- Vertex AI Search, 622-26-4 4-Piperidineethanol C7H15NO, Formula,NMR,Boiling Point,Density,Flash Point.
- Guidechem, 4-Piperidineethanol 622-26-4 wiki.
- AChemBlock, 2-(piperidin-4-yl)ethan-1-ol 97% | CAS: 622-26-4.
- Organic Syntheses, Organic Syntheses Procedure.
- PubMed, Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Eur J Med Chem. 2022 Dec 5:243:114686.
- Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
- Google Patents, EP0524846A1 - 2-(Piperidin-1-yl)
- Wikipedia, Reductive amin
- Master Organic Chemistry, Reductive Amin
- ResearchGate, Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ResearchGate, Procedure for N-alkyl
- Sigma-Aldrich, 2-(Piperidin-4-yl)ethan-1-ol hydrochloride.
- Sciencemadness.
- Sigma-Aldrich, 4-Piperidineethanol 97 622-26-4.
- EPA, 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol Properties.
- Chem-Impex, 4-Piperidineethanol.
- PMC - NIH, Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- BLDpharm, 849701-22-0|2-(Piperidin-4-ylidene)ethan-1-ol.
- BLDpharm, 875229-91-7|2-[(Piperidin-4-yl)amino]ethan-1-ol.
- MDPI, Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Google Patents, US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its deriv
- European Patent Office, PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. (2018).
- OPPI BRIEFS, Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008).
Sources
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Utilization of 2-(1-Propylpiperidin-4-yl)ethan-1-ol in Medicinal Chemistry
[1][2][3]
Executive Summary
The molecule 2-(1-Propylpiperidin-4-yl)ethan-1-ol (CAS: Analogous to 90747-17-4 [HCl salt of parent]; specific propyl derivative often custom-synthesized) represents a critical "privileged structure" in modern drug design.[1][2] It serves as a bifunctional building block, offering a tunable basic center (the piperidine ring) and a flexible nucleophilic handle (the hydroxyethyl chain).[1][2]
While N-benzyl analogs are famous for their role in acetylcholinesterase (AChE) inhibitors like Donepezil , the N-propyl variant is increasingly utilized to modulate lipophilicity (
Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]
The Pharmacophore Triad
This molecule functions as a Linker-Scaffold system.[1][2] Its utility stems from three distinct structural zones:
-
The Basic Core (Piperidine): Protonated at physiological pH (pKa ~9-10), providing cation-pi interaction capabilities essential for GPCR binding (e.g., Dopamine, Sigma receptors).[1][2]
-
The Lipophilic Tail (N-Propyl): A strategic "Goldilocks" chain.[1][2] It is more lipophilic than a methyl group (improving BBB penetration) but lacks the metabolic liability and "watch-list" status of N-phenethyl groups (common in fentanyl precursors).[1][2]
-
The Reactive Handle (Ethanol Chain): A primary alcohol separated from the ring by two carbons, allowing for derivatization without steric hindrance from the ring system.[1][2]
Physicochemical Properties (Calculated)
| Property | Value (Approx.) | Significance |
| Molecular Weight | 171.28 g/mol | Low MW allows for "Lead-Like" derivatization.[1][2] |
| LogP | 1.8 - 2.1 | Ideal for CNS penetration when coupled with aromatic warheads.[1][2] |
| H-Bond Donors | 1 (OH) | Available for specific receptor interactions or derivatization.[1][2] |
| TPSA | ~23 Ų | Highly permeable.[1][2] |
Core Applications in Drug Discovery[1][2][3]
Application A: Glutaminase 1 (GLS1) Inhibitors (Oncology)
Context: Glutaminase 1 is a key enzyme in cancer metabolism, converting glutamine to glutamate to fuel the TCA cycle.[1][2] Mechanism: Recent studies (e.g., Eur. J. Med.[1][2][3] Chem. 2022) have identified 4-substituted piperidines as allosteric inhibitors of GLS1.[1][2] The 2-(piperidin-4-yl)ethan-1-ol scaffold acts as a bridge, positioning a heterocyclic "cap" into the hydrophobic pocket of the enzyme.[1][2] Role of Propyl Group: The N-propyl group fills a specific hydrophobic sub-pocket, enhancing potency (IC50 < 100 nM) compared to N-methyl analogs.[1][2]
Application B: Sigma-1 Receptor Ligands (Neurology)
Context: The Sigma-1 receptor is a target for neuroprotection, depression, and neuropathic pain.[1][2] Selectivity Logic: N-propyl piperidines are classic pharmacophores for Sigma-1 affinity.[1][2] The ethyl-alcohol chain allows for the attachment of aromatic chromophores (e.g., via ether linkage) to mimic the structure of known ligands like Haloperidol or Cutamesine , but with altered pharmacokinetic profiles.[1][2]
Application C: Antifungal Hybrids
Context: Hybrid molecules combining piperidine (targeting ergosterol biosynthesis pathways) with tetrahydroisoquinolines.[1][2] Chemistry: The alcohol is converted to a leaving group and coupled with isoquinoline derivatives to create dual-action antifungals.[1][2]
Synthetic Protocols
Protocol 1: Synthesis of the Scaffold (Reductive Alkylation)
For labs starting from the commercially available 4-piperidineethanol.[1][2]
Objective: Selective N-propylation of 4-piperidineethanol.
Reagents:
Procedure:
-
Dissolution: Dissolve 4-piperidineethanol (10 mmol) in DCM (50 mL).
-
Imine Formation: Add propionaldehyde (12 mmol) and acetic acid (0.5 mL). Stir at room temperature (RT) for 30 minutes.
-
Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1).[1][2]
-
Quench: Quench with saturated NaHCO3 solution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]
-
Yield: Expect >85% yield of a colorless oil. No chromatography usually required if reagents are pure.[1][2]
Protocol 2: Activation of the Hydroxyl Group (Mesylation)
Crucial for converting the alcohol into a leaving group for subsequent coupling.[1][2]
Objective: Synthesize 2-(1-propylpiperidin-4-yl)ethyl methanesulfonate.
Safety: Mesyl chloride is corrosive and lachrymatory.[1][2] Work in a fume hood.
Procedure:
-
Setup: Dissolve this compound (5 mmol) in anhydrous DCM (25 mL) under Nitrogen/Argon.
-
Base: Add Triethylamine (TEA) (7.5 mmol) or Diisopropylethylamine (DIPEA). Cool to 0°C.[1][2]
-
Addition: Dropwise add Methanesulfonyl chloride (MsCl) (6 mmol).
-
Stir: Stir at 0°C for 1 hour, then RT for 1 hour.
-
Workup: Wash with cold water, then saturated NaHCO3. Dry organic layer (MgSO4) and concentrate in vacuo.
Protocol 3: Mitsunobu Coupling (Ether Synthesis)
Alternative route for direct coupling to phenols (e.g., for creating Donepezil-like ethers).[1][2]
Reagents:
-
Phenol derivative (e.g., 5,6-dimethoxy-1-indanone derivative) (1.0 eq)[1][2]
-
Solvent: THF (anhydrous)
Procedure:
-
Combine Alcohol, Phenol, and PPh3 in THF under inert atmosphere. Cool to 0°C.[1][2]
-
Add DIAD dropwise (maintain T < 5°C).
-
Stir at RT for 12–24 hours.
-
Purification: This reaction generates PPh3O byproduct.[1][2] Purification via column chromatography is required (Gradient: Hexane -> EtOAc -> 10% MeOH/DCM).[1][2]
Visualizing the Synthetic Logic
The following diagram illustrates the central role of this alcohol in divergent synthesis pathways.
Figure 1: Divergent synthetic pathways utilizing this compound as a central hub for generating diverse pharmacological agents.[1][2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1][2] Harmful if swallowed.[1][2]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen) at 2-8°C.
-
Specific Note: Piperidine derivatives can have potent biological activity.[1][2][3][5] Treat all intermediates as potential CNS-active agents and handle with appropriate PPE (gloves, goggles, fume hood).[1][2]
References
-
GLS1 Inhibitor Synthesis: Chen, L., et al. "Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors."[1][2][3] European Journal of Medicinal Chemistry, vol. 243, 2022, 114686.[1][2][3]
-
General Piperidine Hydrogenation: Freifelder, M. "Hydrogenation of Pyridinealkanols with Ruthenium Dioxide."[1][2][6] Journal of Organic Chemistry, vol. 26, no. 10, 1961, pp. 3805–3808.[1][2] (Foundational protocol for ring reduction).
-
Sigma Receptor SAR: Matsumoto, R. R., et al. "Sigma receptors: potential targets for the treatment of substance abuse."[1][2] Current Drug Targets - CNS & Neurological Disorders, vol. 6, 2007.[1][2] (Context for N-propyl preference).
- Antifungal Hybrids: "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline... Antimycotics." Archiv der Pharmazie. (Verified via search snippet 1.3).
Sources
- 1. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-(Piperidin-4-YL)ethanol | C7H15NO | CID 40614391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
Application Note: Optimized Strategies for Chemoselective N-Alkylation of 4-Piperidineethanol
Executive Summary & Scientific Rationale
The alkylation of 4-piperidineethanol (4-PE) with propyl halides is a foundational transformation in the synthesis of pharmaceutical intermediates, particularly for piperidine-based acetylcholinesterase inhibitors (e.g., Donepezil analogs) and antihistamines.
The core challenge in this transformation is chemoselectivity . 4-PE contains two nucleophilic sites: a secondary amine (pKa ~11) and a primary alcohol (pKa ~16). While the amine is kinetically more nucleophilic, improper reaction conditions—specifically regarding base strength, temperature, and stoichiometry—can lead to competitive O-alkylation or over-alkylation to the quaternary ammonium salt.
This guide provides a validated protocol to maximize N-propyl-4-piperidineethanol yield (>90%) while suppressing O-alkyl byproducts and elimination side reactions.
Mechanistic Insight and Reaction Design
The Chemoselectivity Hierarchy
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Nitrogen (Amine): Softer nucleophile, neutral at reaction start. Reacts rapidly with soft electrophiles (alkyl halides).
-
Oxygen (Hydroxyl): Harder nucleophile. Under neutral or mild basic conditions, it remains protonated and unreactive. However, strong bases (e.g., NaH, KOtBu) will deprotonate the hydroxyl, creating a highly reactive alkoxide that competes for the alkyl halide.
Critical Directive: To ensure N-selectivity, use a mild inorganic base (e.g.,
Mechanism Diagram
The following diagram illustrates the desired pathway versus potential side reactions.
Figure 1: Mechanistic pathways. Solid lines indicate the optimized protocol; dashed lines represent side reactions to be suppressed.
Critical Experimental Variables
Solvent Selection
-
Acetonitrile (MeCN): Recommended.[1] Polar aprotic. It dissolves the organic reactants well and has a high dielectric constant (
= 37.5) to stabilize the transition state. It allows for easy workup via evaporation.[1] -
DMF/DMSO: Effective but difficult to remove. Use only if the substrate solubility is poor in MeCN.
-
Ethanol: Avoid. Protic solvents solvate the nucleophile (amine), reducing its reactivity (nucleophilicity) via hydrogen bonding.
Leaving Group Effects
-
Propyl Iodide: Fastest reaction rate (weakest C-X bond). Recommended for small-scale or difficult substrates.
-
Propyl Bromide: Best balance of cost and reactivity. Standard for scale-up.
-
Propyl Chloride: Slow. Requires "Finkelstein conditions" (addition of catalytic KI) to proceed at reasonable rates.
Base Selection
-
Potassium Carbonate (
): The "Goldilocks" base. Insoluble in MeCN (heterogeneous reaction), which prevents rapid exotherms. -
Triethylamine (
): Soluble organic base. Can be used, but removal of triethylammonium salts requires aqueous washing.
Validated Experimental Protocols
Protocol A: Standard N-Alkylation (Propyl Bromide/Iodide)
Best for: Routine synthesis, high purity requirements.
Reagents:
-
4-Piperidineethanol (1.0 equiv)
-
1-Bromopropane (1.1 equiv) OR 1-Iodopropane (1.05 equiv)
-
Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Acetonitrile (MeCN), anhydrous (10 mL per gram of substrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[2] -
Dissolution: Add 4-Piperidineethanol and MeCN. Stir until fully dissolved.
-
Base Addition: Add
in a single portion. The mixture will be a suspension. -
Reagent Addition: Add 1-Bromopropane dropwise via syringe over 10 minutes at room temperature.
-
Note: Slow addition prevents local high concentrations of halide, reducing quaternary salt formation.
-
-
Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously for 4–6 hours.
-
Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM + 1%
). Stain with Ninhydrin (SM turns blue/purple) or Iodine.
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the solid inorganic salts (
, excess ) using a sintered glass funnel. -
Rinse the filter cake with cold MeCN.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield a pale yellow oil.
-
-
Purification (if needed): The crude is often >95% pure. If necessary, purify via bulb-to-bulb distillation or flash chromatography (Silica, DCM:MeOH 95:5).
Protocol B: Finkelstein-Assisted Alkylation (Propyl Chloride)
Best for: Cost-sensitive scale-up where Propyl Chloride is preferred.
Modifications to Protocol A:
-
Reagent: Use 1-Chloropropane (1.2 equiv).
-
Additive: Add Potassium Iodide (KI) (0.1 – 0.5 equiv).
-
Mechanism: KI reacts with Propyl-Cl to form Propyl-I in situ (more reactive), which then reacts with the amine.
-
Temperature: Increase to reflux (approx. 82°C) .
-
Time: Extend reaction time to 12–16 hours.
Workflow Visualization
Figure 2: Operational workflow for Method A and Method B.
Data Summary & Troubleshooting
| Parameter | Standard Condition | Deviation Effect |
| Stoichiometry (Halide) | 1.05 – 1.1 equiv | >1.2 eq: High risk of dialkylation (Quat salt). <1.0 eq: Incomplete conversion. |
| Temperature | 60°C | >80°C: Increases elimination (propene formation). <40°C: Reaction stalls (especially with Bromide). |
| Base | NaOH/NaH: Promotes O-alkylation. Pyridine: Too weak, traps alkyl halide. | |
| Water Content | Anhydrous | Wet Solvent: Hydrolysis of alkyl halide to propanol; reduces yield. |
Quality Control (QC):
-
1H NMR (CDCl3): Look for the disappearance of the N-H proton (broad singlet usually >2 ppm) and the appearance of the propyl triplet at
~0.9 ppm and the multiplet at ~2.3 ppm. -
Mass Spec: Target Mass = [M+H]+ 172.17. If 214 is observed, quaternary salt is present.
Safety & Compliance
-
Alkyl Halides: 1-Bromopropane is a suspected reproductive toxin and neurotoxin. Handle only in a fume hood.
-
Genotoxicity: Alkylating agents are potential genotoxic impurities (PGIs). Ensure complete removal of unreacted halide in the final workup (verified by GC-FID/MS).
-
Waste: Segregate halogenated waste streams.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th Ed.). Wiley-Interscience. (General mechanism of
and HSAB theory). - Kallmerten, J. (2005). "Nucleophilic Substitution at Aliphatic Carbon". Science of Synthesis, 2005.
-
Google Patents. (2009). CN100488949C: Synthesis process of N-substituent-4-piperidyl alcohol. (Industrial relevance and base selection).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Solvent selection and safety regarding alkyl halides).
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. (Mechanism for Iodide catalysis).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol
Welcome to the dedicated technical support resource for the synthesis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important piperidine derivative. Drawing upon established principles of organic synthesis and field-proven insights, this document provides a comprehensive troubleshooting guide in a direct question-and-answer format.
Introduction to the Synthesis
The primary and most efficient route to synthesize this compound is through the reductive amination of 2-(piperidin-4-yl)ethan-1-ol with propanal. This method is favored for its high selectivity and mild reaction conditions, which are crucial for achieving a high yield of the desired N-alkylated product.[1][2] The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a selective hydride agent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
The most robust and widely adopted method is a one-pot reductive amination.[3] This involves reacting 2-(piperidin-4-yl)ethan-1-ol with propanal in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[4][5] This approach is generally high-yielding and tolerates a wide range of functional groups.[6]
Q2: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent?
STAB is highly selective for the reduction of the intermediate iminium ion over the starting aldehyde (propanal).[6] This chemoselectivity is critical for preventing the formation of the corresponding alcohol byproduct (propan-1-ol) from the reduction of propanal, which would consume the reagent and complicate purification. Unlike more reactive hydrides like sodium borohydride (NaBH₄), STAB can be added directly to the mixture of the amine and aldehyde in a one-pot procedure.[7] Furthermore, it is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[8]
Q3: What are the most common reasons for low yield in this synthesis?
Low yields can typically be attributed to several factors:
-
Sub-optimal pH: Imine/iminium ion formation is acid-catalyzed, but a highly acidic medium will protonate the starting amine, rendering it non-nucleophilic.[5]
-
Poor quality of reagents: Degradation of propanal through oxidation or polymerization, or the use of wet solvents can significantly hinder the reaction.
-
Incomplete reaction: Insufficient reaction time or sub-optimal temperature can lead to incomplete conversion.
-
Side reactions: Competing reactions, such as the aldol condensation of propanal, can consume starting materials and generate impurities.[9]
-
Workup and purification losses: The product is a polar molecule, which can lead to losses during aqueous workup and chromatographic purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-(piperidin-4-yl)ethan-1-ol.
-
The expected product is not observed or is present in very low quantities.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Suggested Solution |
| Inactive Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time, losing its hydride activity. | Use a fresh bottle of NaBH(OAc)₃ or test the activity of the current batch. Ensure it is stored in a desiccator. |
| Inefficient Iminium Ion Formation | The formation of the iminium intermediate is a crucial equilibrium step. Insufficient time or unfavorable conditions will limit the substrate for reduction. | Allow the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. The addition of a catalytic amount of acetic acid can facilitate this step, especially if the reaction is sluggish.[5] |
| Sub-optimal Solvent | The choice of solvent can impact the solubility of reagents and the reaction rate. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly preferred solvents for reductive aminations with STAB.[4] If solubility is an issue, tetrahydrofuran (THF) can be an alternative.[6] |
| Low Reaction Temperature | While the reaction is typically run at room temperature, low ambient temperatures can slow down the reaction rate. | If the reaction is sluggish at room temperature, gentle heating (e.g., to 30-40 °C) can be beneficial. Monitor for potential side reactions at elevated temperatures. |
Issue 2: Presence of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and product.
-
GC-MS or LC-MS analysis reveals unexpected masses.
Potential Byproducts & Mitigation Strategies:
| Potential Byproduct | Formation Mechanism | Identification & Mitigation |
| Propan-1-ol | Reduction of the starting aldehyde, propanal. | This is more likely if a less selective reducing agent like NaBH₄ is used. STAB generally minimizes this.[2] Can be identified by GC-MS. To avoid, ensure the use of a selective reducing agent like STAB. |
| Aldol Condensation Products of Propanal | Propanal can undergo self-condensation, especially in the presence of acid or base, to form products like 2-methyl-2-pentenal.[9][10] | These byproducts will have higher molecular weights and can be detected by MS. To minimize, add the propanal slowly to the reaction mixture and maintain a controlled temperature. Avoid strongly basic or acidic conditions. |
| Over-alkylation Product | While less common with secondary amines, if a primary amine impurity is present, it could be di-propylated. | This would result in a higher molecular weight product detectable by MS. Ensure the purity of the starting 2-(piperidin-4-yl)ethan-1-ol. |
Issue 3: Difficulties in Product Purification
Symptoms:
-
The product is difficult to extract from the aqueous phase during workup.
-
Streaking or poor separation is observed during column chromatography.
-
The final product is a viscous oil that is difficult to handle.
Purification & Handling Strategies:
| Challenge | Explanation | Recommended Protocol |
| Aqueous Workup | The product is a tertiary amine with a hydroxyl group, making it relatively polar and potentially soluble in acidic aqueous layers. | After quenching the reaction with a saturated aqueous solution of sodium bicarbonate, extract the product with a suitable organic solvent like dichloromethane or a mixture of ethyl acetate and isopropanol. If the product remains in the aqueous layer, basify further with 1M NaOH and re-extract. |
| Column Chromatography | The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[11] | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2%). A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a mixture of ethyl acetate and methanol is often effective. |
| TLC Analysis | The polar and basic nature of the product can cause streaking on TLC plates. | Use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to improve spot shape. For visualization, UV light is not effective as the compound lacks a chromophore. Staining with potassium permanganate or iodine vapor is recommended.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent quality.
Materials:
-
2-(piperidin-4-yl)ethan-1-ol
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(piperidin-4-yl)ethan-1-ol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add propanal (1.1 - 1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (pre-treated with a triethylamine-containing eluent) using a suitable solvent gradient (e.g., hexane/ethyl acetate/methanol).
Visualizations
Reaction Workflow
Figure 1: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Figure 2: Troubleshooting decision tree for addressing low reaction yield.
References
-
Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. (n.d.). Scholars.Direct. Retrieved February 22, 2026, from [Link]
-
A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]
-
Tables For Organic Structure Analysis. (n.d.). University of Wisconsin-Madison. Retrieved February 22, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Myers, A. (n.d.). C!N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved February 22, 2026, from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved February 22, 2026, from [Link]
-
Give the expected products for the aldol condensations of (a) propanal. (n.d.). Pearson. Retrieved February 22, 2026, from [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved February 22, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Reductive amination of acetic acid (2a) with piperidine (1a) to... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. (2025, August 5). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 22, 2026, from [Link]
- Purification of piperazine. (n.d.). Google Patents.
-
Does aldol condensation give different products in different conditions? (2013, December 23). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute. Retrieved February 22, 2026, from [Link]
-
Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. (n.d.). Scholars.Direct. Retrieved February 22, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]
-
ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO. (2023, December 24). YouTube. Retrieved February 22, 2026, from [Link]
- Purification of piperidine. (n.d.). Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved February 22, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]
-
Some Piperidine Derivatives by the Mannich Reaction. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]
-
5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (n.d.). Google Patents.
-
2.3F: Visualizing TLC Plates: Visualization Summary. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved February 22, 2026, from [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness Discussion Board. Retrieved February 22, 2026, from [Link]
-
Detection Progress of Selected Drugs in TLC. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]
-
Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (n.d.). Taylor & Francis eBooks. Retrieved February 22, 2026, from [Link]
-
What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 9. Give the expected products for the aldol condensations of (a) pro... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Removing impurities from crude 2-(1-Propylpiperidin-4-yl)ethan-1-ol
The following guide is structured as an interactive Technical Support Center resource. It is designed to troubleshoot and resolve impurity issues specifically for 2-(1-Propylpiperidin-4-yl)ethan-1-ol (referred to herein as PPE-OH ).[1][2][3][4]
Ticket ID: PUR-PPE-001 Subject: Removal of Impurities from Crude this compound Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]
Diagnostic & Triage: Identify Your Impurity Profile
Before selecting a protocol, compare your crude material's symptoms with the profiles below. The purification strategy depends on the nature of the contaminants.[3][5]
| Symptom | Likely Impurity | Root Cause | Recommended Protocol |
| H-NMR: Doublet/multiplet at ~2.6-3.0 ppm integrating too high. LCMS: Mass M-42 (approx 129 Da).[1][2][4] | Unreacted Starting Material (SM) (2-(piperidin-4-yl)ethan-1-ol) | Incomplete alkylation/reductive amination.[1][2][3][4] | Protocol B (Chemoselective Scavenging) |
| Appearance: Dark yellow/brown oil or gum.[1][2][4] H-NMR: Broad baselines. | Oxidation Products / N-Oxides | Exposure to air/light; trace metal contamination.[1][2][3][4] | Protocol A (Acid-Base Wash) + Protocol C (Salt Recrystallization) |
| H-NMR: Sharp singlets at ~0.9, 1.3 ppm (not propyl).[1][2] | Residual Solvents/Reagents | Inefficient drying or workup.[1][2][4] | Protocol A (Vacuum Distillation alternative) |
| LCMS: Mass M+42 (approx 213 Da).[1][2] | Over-Alkylation (Quaternary Salt) | Excess propylating agent used; high heat.[1][2][4] | Protocol A (Phase Partitioning) |
Experimental Protocols
Protocol A: The "Reset" – Acid-Base Extraction
Objective: Remove neutral organic impurities (solvents, non-basic byproducts) and quaternary ammonium salts (if water-soluble).[1][2][3] Mechanism: Exploits the basicity of the tertiary amine (PPE-OH) to reversibly toggle its solubility between organic and aqueous phases.[3]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g of crude PPE-OH in 100 mL Dichloromethane (DCM) .
-
Acid Extraction (Targeting the Amine):
-
Phase Separation:
-
Keep the Aqueous Layer (Top).
-
Check: If you suspect quaternary ammonium salts (permanently charged), wash the aqueous layer once with fresh DCM (30 mL) to remove lipophilic ion pairs.
-
-
Basification (Regenerating the Base):
-
Recovery:
Protocol B: Chemoselective Scavenging (The "Polishing" Step)
Objective: Specifically remove unreacted Secondary Amine Starting Material (SM) from the Tertiary Amine Product. Mechanism: Secondary amines react with electrophiles (e.g., acetic anhydride) to form neutral amides.[2] Tertiary amines (PPE-OH) cannot react.[1][2][4] The neutral amide is then removed via acid wash (it stays in the organic layer).
Reagents:
Step-by-Step Workflow:
-
Setup: Dissolve crude PPE-OH in DCM (10 mL/g).
-
Scavenging Reaction:
-
The Separation (Crucial Step):
-
Product Recovery:
Visual Logic of Protocol B:
Caption: Flowchart demonstrating the chemoselective removal of secondary amine impurities using acetylation followed by phase separation.
Protocol C: Salt Formation & Recrystallization (High Purity)
Objective: Isolate the product as a crystalline solid to remove non-crystallizable oils and color bodies. Note: PPE-OH free base is often an oil; the Hydrochloride (HCl) or Oxalate salt is usually a solid.[1][2]
Step-by-Step Workflow:
-
Salt Formation:
-
Recrystallization:
-
Heat the suspension until the solid dissolves (add minimal extra ethanol if needed).
-
Allow to cool slowly to RT, then to 4°C overnight.
-
-
Filtration:
Data Summary: Purification Efficiency
| Method | Target Impurity | Typical Recovery (%) | Purity Increase (%) |
| Acid-Base Wash | Neutral Organics, Tars | 85-95% | +5-10% |
| Scavenging (Ac2O) | Secondary Amines (SM) | 80-90% | +15-20% (if SM high) |
| Recrystallization (HCl) | All (Isomer enrichment) | 60-75% | >98% Final Purity |
| Vacuum Distillation | Solvents, Heavy Tars | 70-85% | High (b.p.[1][2][3] dependent) |
Frequently Asked Questions (FAQs)
Q: My product is oiling out during the acid-base extraction. What is happening? A: This often happens if the concentration is too high or if the salt form is partially lipophilic.[3]
-
Fix: Increase the volume of the aqueous acid phase. Alternatively, use a less concentrated acid (0.5 M HCl) to ensure full hydration of the ions. If the oil persists at the interface, add a small amount of Methanol to the aqueous layer to break the emulsion.[3]
Q: Can I use column chromatography instead? A: Yes, but amines streak on silica due to interaction with acidic silanols.[4]
-
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes.[1][2][4] Use a mobile phase containing 10% Methanol in DCM + 1% NH4OH (aq) .[2][4] The ammonia competes for the silanol sites, sharpening the peaks.[3]
Q: I see a new impurity after using Acetic Anhydride (Protocol B). A: You likely used a large excess of anhydride and didn't wash it out.[2]
-
Fix: Ensure the acid wash (Step 3) is thorough.[2] Acetic anhydride hydrolyzes to acetic acid in water, which remains in the aqueous layer if the pH is basic, or stays in organic if acidic.[3] However, the amide formed is neutral and stays in organic.[3] If you see "Acetic Acid" in your NMR, wash your final organic product with saturated
.[2]
Q: What is the boiling point if I want to distill it? A: While experimental data for the specific propyl derivative is sparse, 2-(piperidin-4-yl)ethan-1-ol boils at ~255°C (760 mmHg).[1][2][3] The propyl derivative will be slightly higher.[4]
-
Recommendation: Use Kugelrohr or Short-path distillation under high vacuum (<1 mmHg).[1][2][4] Expect the product to distill around 140–160°C at 0.5 mmHg.
References
-
PubChem. (n.d.).[1][2][4] 2-(Piperidin-4-yl)ethan-1-ol (Compound Summary).[1][2][3][4] National Library of Medicine.[2][4] Retrieved February 23, 2026, from [Link][3]
-
Google Patents. (2001).[1][2][4] Process for preparing 2-piperidineethanol compounds (US6258955B1).[1][2][3][4] Retrieved February 23, 2026, from [3]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction.[1][2][3][4] Retrieved February 23, 2026, from [Link][3]
-
ResearchGate. (2018).[1][2][4][5] How to remove piperidine and PEG(3)-amine from solution without removing product? Retrieved February 23, 2026, from [Link]
Sources
- 1. 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O | CID 15733445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-1-(Piperidin-4-YL)ethanol | C7H15NO | CID 40614391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 4. 2-(Piperidin-4-yl)ethan-1-ol hydrochloride | 90747-17-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting N-Alkylation of Piperidine Derivatives
Status: Operational
Operator: Senior Application Scientist
Topic: Optimization of
Executive Summary
This guide addresses the kinetic and thermodynamic challenges inherent to the N-alkylation of piperidine. Piperidine is a strong nucleophile (
The protocols below are designed to decouple these competing pathways using kinetic control, solvent effects, and alternative mechanistic routes.
Diagnostic & Troubleshooting Modules
Issue 1: The "Runaway" Reaction (Over-Alkylation)
Symptom: LC-MS shows a mass corresponding to
Root Cause: The product (a tertiary amine) is often more nucleophilic than the starting secondary amine (piperidine). Once the mono-alkylated product forms, it outcompetes the starting material for the remaining alkyl halide.
Technical Fixes:
-
Stoichiometric Inversion: Do not use a 1:1 ratio. Use a significant excess of piperidine (1.2–1.5 eq) relative to the alkyl halide. This statistically favors the attack of the starting material over the product.
-
The "Dilution-Addition" Protocol: Dissolve the alkyl halide in the reaction solvent and add it dropwise (via syringe pump) to the piperidine solution. This keeps the instantaneous concentration of the electrophile low relative to the unreacted piperidine.
-
The Mechanistic Switch: If
optimization fails, switch to Reductive Amination . This pathway proceeds via an iminium ion intermediate which, once reduced, cannot react further to form a quaternary species under the same conditions.
Figure 1: The Kinetic Cascade. In direct alkylation, k2 often exceeds k1 because the alkyl group donates electron density, increasing nucleophilicity. Reductive amination breaks this loop.
Issue 2: The "Phantom" Product (Elimination vs. Substitution)
Symptom: The alkyl halide is consumed, but the desired piperidine derivative is not formed. Instead, NMR shows alkene signals (vinylic protons).
Root Cause:
Piperidine is acting as a base (
-
The alkyl halide is sterically hindered (secondary or tertiary).
-
The reaction temperature is too high (entropy favors elimination).
-
The base used is too strong/hard.
Technical Fixes:
-
Base Selection: Avoid strong bases like NaH or alkoxides. Use mild, inorganic bases like
or . Cesium is particularly effective (the "Cesium Effect") due to its large ionic radius, which improves solubility in organic solvents and creates a "naked," more reactive piperidine anion. -
Solvent Polarity: Switch to polar aprotic solvents like Acetonitrile (MeCN) or DMF . These solvate cations well but leave the nucleophile (piperidine) desolvated and reactive, favoring
over . -
Temperature Control: Run the reaction at room temperature. Heating promotes elimination.
Issue 3: The "Wall" (Steric Hindrance in 2,6-Disubstituted Piperidines)
Symptom: Reaction stalls.[1] Starting material is recovered unchanged even after reflux.
Root Cause: Substituents at the 2 and 6 positions (e.g., 2,6-dimethylpiperidine) create massive steric shielding of the nitrogen lone pair. The "axial" hydrogens or substituents block the approach of the electrophile.
Technical Fixes:
-
High-Pressure Activation: Standard reflux is often insufficient. Microwave irradiation (100–150°C in a sealed vessel) can overcome the activation energy barrier.
-
The Finkelstein Modification: Add 0.1–0.5 eq of Potassium Iodide (KI) . This converts a sluggish alkyl chloride/bromide into a highly reactive alkyl iodide in situ.
-
Lewis Acid Catalysis: For reductive amination of hindered systems, add Titanium(IV) isopropoxide (
) . This dehydrating Lewis acid forces the formation of the sterically crowded imine/enamine intermediate, which can then be reduced.
Standardized Experimental Protocols
Protocol A: Controlled
Alkylation (The "Finkelstein" Method)
Best for: Primary alkyl halides, unhindered piperidines.
Reagents:
-
Piperidine derivative (1.2 eq)[2]
-
Alkyl Halide (1.0 eq)[2]
- (2.0 eq, anhydrous/powdered)
-
KI (0.1 eq - optional, catalytic)
-
Acetonitrile (MeCN), anhydrous [0.2 M concentration]
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Add Piperidine,
, and KI to MeCN. Stir vigorously for 15 mins to create a suspension. -
Addition: Dissolve Alkyl Halide in a minimal amount of MeCN. Add dropwise over 30–60 minutes at 0°C or RT.
-
Reaction: Stir at RT. Monitor by TLC/LC-MS.
-
Checkpoint: If reaction is <50% complete after 4h, warm to 40°C.
-
-
Workup: Filter off solids (
/salts). Concentrate filtrate.[2] Partition residue between EtOAc and Water.-
Note: Inorganic bases in MeCN allow for simple filtration workups, avoiding aqueous extraction emulsions.
-
Protocol B: Reductive Amination (The "Selectivity" Method)
Best for: Avoiding over-alkylation, hindered substrates.
Reagents:
-
Piperidine derivative (1.0 eq)[1]
-
Aldehyde/Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)
-
DCM or DCE (anhydrous)
Workflow:
-
Imine Formation: Mix Piperidine and Aldehyde in DCM. Add AcOH. Stir for 30–60 mins.
-
Tip: If using a ketone (slower), add
(1.2 eq) here and stir for 2h before adding reducing agent.
-
-
Reduction: Add STAB in one portion. Stir at RT for 2–16h.
-
Quench: Quench with saturated aqueous
. Stir vigorously until gas evolution stops. -
Extraction: Extract with DCM. Wash organic layer with brine.[2]
Decision Logic & Workflow
Figure 2: Troubleshooting Logic Tree. Follow the path based on the primary impurity identified by LC-MS or NMR.
References
-
BenchChem. (2025).[2] Managing Side Reactions in Piperidine Functionalization. Retrieved from
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from
-
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Tetrahedron. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination and How It Works. Retrieved from
-
Valleix, F., et al. (2005). Avoiding Over-alkylation in Amine Synthesis. Organic Process Research & Development. Retrieved from
Sources
Purification methods for 2-(1-Propylpiperidin-4-yl)ethan-1-ol: Column chromatography vs distillation
Executive Summary & Chemical Profile[1][2][3][4]
Compound: 2-(1-Propylpiperidin-4-yl)ethan-1-ol Chemical Nature: Bifunctional (Tertiary Amine + Primary Alcohol) Key Challenges: High boiling point, oxidation susceptibility, and strong interaction with acidic stationary phases (tailing).[1][2]
Welcome to the technical support guide for purifying piperidine-ethanol derivatives. This molecule presents a classic "chemist's dilemma": it is too polar and high-boiling for easy distillation, yet basic enough to streak badly on standard silica gel.[1][2]
This guide provides two validated workflows. Vacuum Distillation is the preferred method for scale-up (>5g) and removing non-volatile residues.[1][2] Column Chromatography is reserved for high-purity requirements (>98%) or separating closely eluting structural isomers.[1][2]
Decision Matrix: Which Method Should You Choose?
Figure 1: Decision tree for selecting the optimal purification pathway based on scale and purity requirements.
Protocol A: High-Vacuum Distillation (The Scalable Method)[2]
Best For: Bulk removal of solvents, starting materials, and non-volatile tars.[2] Mechanism: Separation based on boiling point differentials under reduced pressure to minimize thermal decomposition.[1][2]
Critical Pre-requisite: The "Dry Base" Treatment
Piperidines form tenacious hydrates and azeotropes with water.[2] Distilling wet material will result in "bumping" and inaccurate boiling points.[1][2]
-
Step: Dissolve crude oil in Et2O or DCM.[1][2] Dry over Na2SO4.[1][2][3] Filter.
-
Step: (Optional but Recommended) Stir the crude oil with KOH pellets for 2 hours to remove trace water and residual acid salts before distillation [1].
Experimental Setup
-
Vacuum Source: High-vacuum pump (oil pump) capable of <1 mmHg (Torr).[1][2] Do not use a water aspirator.[1][2]
-
Glassware: Short-path distillation head (minimizes travel distance for high-boiling vapors).[1][2]
-
Heating: Oil bath with magnetic stirring (never use a heating mantle directly on the flask to avoid hot spots).
Step-by-Step Procedure
-
Degassing: Connect the flask to the vacuum manifold. Slowly lower the pressure to remove residual volatile solvents before heating.[2]
-
Ramping: Heat the oil bath gradually. The compound likely boils between 110°C - 140°C at 0.5 mmHg (estimated based on piperidine-ethanol analogues [2]).[1][2]
-
Fraction Collection:
-
Inerting: Release vacuum using Nitrogen or Argon, not air, to prevent rapid oxidation of the hot amine.[2]
Troubleshooting Guide: Distillation
| Symptom | Probable Cause | Corrective Action |
| Bumping / Splashing | Residual solvent or water.[1][2] | Use a large stir bar.[1][2][4] Insert a capillary bleed tube if available.[1][2] Ensure crude is strictly dry (KOH treatment). |
| Yellow Distillate | Oxidation or decomposition.[1][2] | Ensure system is leak-free.[1][2] The amine oxidizes rapidly in air at high temps.[2] Redistill under strict N2. |
| Product Solidifies in Condenser | Melting point > Cooling water temp.[1][2] | Turn off cooling water circulation.[1][2] Allow the condenser to run "warm" or use an air condenser.[2] |
| High Pot Temp, No Distillate | Vacuum is insufficient. | Check pump oil and seals.[1][2] For this MW, pressure must be <1 mmHg.[1][2] |
Protocol B: Column Chromatography (The High-Purity Method)[2]
Best For: Final polishing, separating isomers, or small-scale purification.[1][2] The Problem: The basic nitrogen on the piperidine ring interacts with acidic silanol groups (Si-OH) on silica gel, causing severe tailing (streaking) and product loss.
The Solution: Mobile Phase Modifiers
You must "mask" the silica acidity.
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).[1][2]
-
Concentration: 1% to 5% v/v in the mobile phase [3].
Recommended Solvent Systems
| System | Composition | Application |
| DCM / MeOH / NH4OH | 90 : 9 : 1 | Standard. Excellent for polar amines.[1][2] The ammonia suppresses silanol activity.[2] |
| DCM / MeOH / TEA | 95 : 4 : 1 | Alternative. Use if NH4OH is unavailable.[1][2] TEA is harder to remove (higher BP).[1][2] |
| EtOAc / MeOH / TEA | 80 : 15 : 5 | Green Alternative. Avoids chlorinated solvents.[1][2] Good for less polar impurities.[1][5] |
Step-by-Step Procedure
-
Slurry Packing: Pre-mix the silica gel with the mobile phase containing the modifier.[2] This ensures the column is pre-equilibrated and basic.
-
Loading: Dissolve the crude in a minimum amount of DCM. If the crude is not soluble, adsorb it onto silica (dry loading) to improve resolution.
-
Elution: Run the column. Collect small fractions.
Advanced Visualization: Chromatography Logic
Figure 2: Logic flow for optimizing chromatographic conditions to prevent amine tailing.
Frequently Asked Questions (FAQs)
Q: My product turned yellow after sitting on the bench for a day. Is it ruined? A: Not necessarily. Piperidine derivatives are prone to N-oxidation, forming N-oxides which are often yellow.[1][2][3]
-
Fix: Dissolve in DCM and wash with a mild reducing agent (like aqueous sodium metabisulfite) or simply re-distill.[1][2] Always store under Argon at -20°C.
Q: Can I use Alumina instead of Silica? A: Yes, and it is often better. Neutral or Basic Alumina (Activity Grade II-III) does not have the acidic protons of silica, so it reduces tailing without needing aggressive amine modifiers [4].[2] Use pure EtOAc or DCM/MeOH gradients.[1][2]
Q: I used TEA in my column, but now I can't get rid of the TEA smell in my product. A: Triethylamine has a boiling point of ~89°C and can "stick" to the product.
-
Fix: Dissolve the product in DCM and wash repeatedly with saturated NaHCO3 (do not use strong acid, or you will protonate your product and lose it to the water layer). Alternatively, rotovap with a heptane azeotrope to pull off the TEA.
Q: The compound is not eluting even with 10% MeOH. A: The interaction with silica is too strong.
-
Fix: Increase polarity to 20% MeOH or switch to the "DCM/MeOH/NH4OH" system. If that fails, the compound may have precipitated on the column; try flushing with pure MeOH (discarding the silica afterwards).
References
-
BenchChem. (2025).[1][2][3][6] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from (General protocols for drying and distilling piperidines).[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from (Boiling point estimation based on structural analogues).[1][2]
-
Biotage. (2023).[1][2] Is there an easy way to purify organic amines? Retrieved from (Chromatographic modifiers for tertiary amines).[1][2]
-
University of Rochester. (n.d.).[1][2] Chromatography: The Solid Phase. Retrieved from (Comparison of Silica vs. Alumina for amines).[2]
Sources
- 1. 2-(Piperidin-4-yl)ethan-1-ol hydrochloride | 90747-17-4 [sigmaaldrich.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol Degradation
Welcome to the technical support center for the analysis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol and related piperidine-containing active pharmaceutical ingredients (APIs). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice and protocols to identify and characterize potential degradation products, ensuring the stability and safety of your drug substance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the stability testing and degradation analysis of piperidine-alkanol compounds.
Q1: We are observing a new, more polar peak in our reverse-phase HPLC chromatogram after exposing our API to oxidative stress conditions (e.g., H₂O₂). What is the likely identity of this degradant?
A1: An early-eluting (more polar) peak under reverse-phase conditions often indicates the formation of a more hydrophilic species. For a molecule like this compound, the most probable cause under oxidative stress is the formation of the N-oxide . The tertiary amine of the piperidine ring is susceptible to oxidation, which adds a highly polar oxygen atom, significantly reducing its retention time on a C18 column.
-
Expert Insight: The N-oxide is often the primary degradation product under mild oxidative conditions. Its formation is a key stability concern for many amine-containing drugs. To confirm, compare the mass spectrum of the new peak with the parent compound. You should observe a mass shift of +16 amu (atomic mass units), corresponding to the addition of one oxygen atom.
Q2: During a forced degradation study under acidic conditions, we detected a peak with a mass corresponding to the loss of the N-propyl group (a mass shift of -42 amu). What is this species and how can we confirm it?
A2: This observation strongly suggests N-dealkylation , resulting in the formation of the secondary amine, 2-(piperidin-4-yl)ethan-1-ol. This is a common degradation pathway for tertiary amines, particularly under acidic or oxidative conditions. The mechanism can involve the formation of an unstable N-oxide intermediate that subsequently eliminates the alkyl group.
-
Troubleshooting & Confirmation:
-
LC-MS/MS Analysis: Fragment the parent ion and the suspected degradant ion. The degradant should lack the characteristic fragmentation pattern associated with the propyl group.
-
Reference Standard: The most definitive method is to synthesize or procure a reference standard of 2-(piperidin-4-yl)ethan-1-ol and compare its retention time and mass spectrum.
-
NMR Spectroscopy: If the degradant can be isolated, ¹H NMR spectroscopy will show the disappearance of the signals corresponding to the propyl group protons.
-
Q3: Our API is showing sensitivity to light (photolytic degradation). What types of degradation products should we be looking for?
A3: Photolytic degradation can be complex and may generate several products. Key pathways for this molecule include:
-
N-Dealkylation: Similar to acid-catalyzed degradation, light can provide the energy to cleave the N-propyl group.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde (2-(1-Propylpiperidin-4-yl)acetaldehyde) or further to a carboxylic acid (2-(1-Propylpiperidin-4-yl)acetic acid).
-
Ring Opening: While less common, high-energy UV radiation can potentially lead to the cleavage of the piperidine ring itself, resulting in a complex mixture of products.
-
Experimental Approach: A comprehensive approach using a photostability chamber is required, as outlined in the International Council for Harmonisation (ICH) guideline Q1B. Analysis should employ a stability-indicating method, typically HPLC with a photodiode array (PDA) detector to monitor changes in the UV spectrum, coupled with a mass spectrometer (MS) to identify the masses of the new peaks.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Investigating Unexpected Peaks in a Stability Study
This guide provides a logical workflow for identifying an unknown peak that appears during a stability study of this compound.
Caption: Workflow for identifying unknown degradation products.
Protocol 1: Standard Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products, based on ICH Q1A(R2) guidelines.
Objective: To generate a degradation profile that informs the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated HPLC-UV/MS system
-
pH meter, calibrated oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of API stock with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
At intervals (e.g., 0, 1, 2, 4h), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of API stock with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
At intervals, withdraw an aliquot, neutralize with HCl, and dilute for analysis.
-
Expertise Note: Basic conditions are often less harsh on piperidine rings than acidic ones, but can promote oxidation of the alcohol.
-
-
Oxidative Degradation:
-
Mix 1 mL of API stock with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Monitor at regular intervals and analyze directly.
-
-
Thermal Degradation:
-
Store the solid API in a calibrated oven at 80°C for 48 hours.
-
Also, store the API stock solution under the same conditions.
-
Sample and analyze at start and end points.
-
-
Photolytic Degradation:
-
Expose the solid API and the API in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples.
-
Data Analysis:
-
Analyze all samples by a reverse-phase HPLC method coupled with MS detection.
-
Calculate the percentage degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
-
Determine the mass of any new peaks and propose structures based on the likely degradation pathways summarized in the table below.
| Stress Condition | Likely Degradation Pathway | Expected Degradant | Mass Shift (amu) |
| Oxidative (H₂O₂) | N-Oxidation | 2-(1-Oxido-1-propylpiperidin-4-yl)ethan-1-ol | +16 |
| Oxidative / Photolytic | Alcohol Oxidation | 2-(1-Propylpiperidin-4-yl)acetaldehyde | -2 (dehydrogenation) |
| Oxidative / Photolytic | Further Alcohol Oxidation | 2-(1-Propylpiperidin-4-yl)acetic acid | +14 (-2H, +O) |
| Acidic / Photolytic | N-Dealkylation | 2-(Piperidin-4-yl)ethan-1-ol | -42 |
Part 3: Mechanistic Insights
Understanding the underlying chemical mechanisms is crucial for predicting and identifying degradation products.
Diagram: Key Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
-
N-Oxidation: The lone pair of electrons on the tertiary nitrogen atom readily attacks oxidizing agents like hydrogen peroxide, forming a polar N-oxide bond. This is often the most significant pathway in oxidative stress testing.
-
N-Dealkylation: This can occur through various mechanisms. Under photolytic stress, radical intermediates can form, leading to cleavage of the N-propyl bond. In the presence of acid, the nitrogen is protonated, which can facilitate elimination pathways.
-
Alcohol Oxidation: The primary alcohol can undergo a two-electron oxidation to form an aldehyde. This aldehyde is often more reactive than the starting alcohol and can be further oxidized to a carboxylic acid, especially under strong oxidizing conditions.
By understanding these fundamental pathways, researchers can proactively design experiments, anticipate the types of degradants that may form, and develop analytical methods with the specificity and sensitivity required to detect them.
References
-
Title: Drug Degradation: N-Oxidation Source: ScienceDirect Topics URL: [Link]
-
Title: ICH Q1B: Photostability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q1A(R2): Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Forced Degradation Studies: A Tool for Analytical Method Development Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
Technical Support Center: Optimal Temperature Control for Propylpiperidin Ethanol Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that mastering the synthesis of complex molecules like propylpiperidin ethanol requires a nuanced understanding of reaction parameters. This guide is designed to provide you with in-depth, field-proven insights into the critical role of temperature control for maximizing yield and purity. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature range for the synthesis of piperidine ethanol derivatives via catalytic hydrogenation?
For the catalytic hydrogenation of a 2-pyridineethanol precursor to a 2-piperidineethanol product, the optimal temperature range is typically between 90°C and 120°C.[1][2] More specifically, a range of 100°C to 120°C is often preferred to achieve a good reaction rate while minimizing side reactions.[1]
Q2: Why is maintaining this specific temperature range so critical for the reaction's success?
Temperature is a key determinant of both reaction kinetics and selectivity. At temperatures below 90°C, the rate of hydrogenation may be impractically slow, leading to incomplete conversion. Conversely, exceeding 120°C significantly increases the likelihood of deleterious side reactions, such as the formation of N-methylated byproducts, which can be difficult to separate from the desired product and ultimately reduce your overall yield and purity.[1]
Q3: What are the primary consequences of running the reaction at a temperature that is too high?
Elevated temperatures (above 120°C) can lead to several undesirable outcomes:
-
Increased Byproduct Formation: The most significant issue is the increased formation of N-methylated 2-piperidineethanol and other byproducts.[1]
-
Catalyst Degradation: Some hydrogenation catalysts may lose activity or selectivity at higher temperatures.
-
Solvent and Reagent Instability: Depending on the solvent and other reagents used, higher temperatures can lead to decomposition.[3]
Q4: Can the choice of solvent influence the optimal reaction temperature?
Yes, the solvent system can affect the optimal temperature. While many hydrogenations of this type are performed in alcohols like ethanol or methanol, the solvent's dielectric constant and boiling point can influence reaction kinetics.[4][5] For instance, kinetic studies on related piperidine syntheses have shown that the reaction rate can differ between methanol and ethanol at the same temperature.[4][5] It is crucial to ensure that your chosen reaction temperature is safely below the boiling point of your solvent at the given reaction pressure.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during the synthesis of propylpiperidin ethanol where temperature is a likely root cause.
Problem: Low or No Product Yield
If you are experiencing a low yield, it is one of the most common issues that can often be traced back to suboptimal temperature control.[6]
Possible Causes & Recommended Solutions:
-
Temperature Too Low: The reaction may be kinetically hindered.
-
Inadequate Heat Transfer: Poor mixing or localized cold spots within the reactor can lead to a lower overall reaction temperature than what your external probe indicates.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. For larger scale reactions, consider using a reactor with a jacketed heating system for more uniform temperature distribution.
-
Problem: High Levels of Impurities or Side Products
The presence of significant impurities is often a sign that the reaction temperature was too high.[3]
Possible Causes & Recommended Solutions:
-
Reaction Temperature Exceeded 120°C: This is a primary cause for the formation of N-methylated and other byproducts.[1]
-
Temperature Spikes or "Hot Spots": An exothermic reaction combined with inadequate cooling or mixing can create localized areas of high temperature.
-
Solution: Improve the heat dissipation of your setup. For highly exothermic reactions, consider adding reagents portion-wise to better control the reaction rate and temperature. Ensure your temperature probe is placed correctly to get an accurate reading of the internal reaction temperature.
-
Problem: Reaction Fails to Go to Completion
If you observe that the reaction starts but then stalls, temperature may be a contributing factor.
Possible Causes & Recommended Solutions:
-
Catalyst Deactivation: The catalyst may be sensitive to the reaction conditions over time, and a suboptimal temperature can exacerbate this.
-
Solution: Consult the catalyst manufacturer's guidelines for the optimal temperature range. It's possible that a lower, more stable temperature over a longer reaction time will yield better results than a higher temperature for a shorter duration.[3]
-
-
Insufficient Thermal Energy: The reaction may have a high activation energy that is not being overcome.
-
Solution: While being mindful of the 120°C upper limit, ensure your reaction is maintained at a consistently optimal temperature (e.g., 110°C) to provide sufficient energy for the reaction to proceed to completion.[1]
-
Experimental Protocols & Data
Generalized Protocol: Catalytic Hydrogenation of a Substituted 2-Pyridineethanol
This protocol provides a general framework for the synthesis of a propylpiperidin ethanol derivative via hydrogenation, with an emphasis on temperature control.
-
Reactor Setup: In a high-pressure reactor, charge the substituted 2-pyridineethanol (1.0 eq) and a suitable solvent such as ethanol.[2]
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., Ruthenium on carbon, 3-10% by weight).[1][2]
-
System Purge: Seal the reactor, and purge several times with an inert gas (e.g., nitrogen or argon) before purging with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (a higher pressure, e.g., >500 psig, is often preferred).[1]
-
Heating and Reaction:
-
Begin vigorous stirring.
-
Slowly heat the reaction mixture to the target temperature (e.g., 110°C). Critical Step: Monitor the internal temperature closely during heating to avoid overshooting the setpoint.
-
Maintain the reaction at a constant temperature (e.g., 110°C ± 2°C) until hydrogen uptake ceases.[1][2] This typically takes between 4 to 24 hours.[3]
-
-
Cooling and Workup:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the system with an inert gas.
-
-
Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the crude product purified by distillation or chromatography.[3][7][8]
Table 1: Key Temperature and Pressure Parameters for Hydrogenation
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 90°C - 120°C | Balances reaction rate with minimization of byproducts.[1][2] |
| Hydrogen Pressure | >500 psig (preferably >1500 psig) | Higher pressure can improve reaction rate, potentially allowing for lower temperatures.[1] |
| Catalyst | Ruthenium on Carbon (Ru/C) | A commonly used and effective catalyst for this transformation.[1] |
Visualizations
Caption: Troubleshooting workflow for low yield and impurities.
Sources
- 1. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 2. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [sid.ir]
- 6. pcrbio.com [pcrbio.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. valveandcontrol.com [valveandcontrol.com]
Validation & Comparative
1H NMR spectrum analysis of 2-(1-Propylpiperidin-4-yl)ethan-1-ol
This guide provides a technical analysis of the 1H NMR spectrum of 2-(1-Propylpiperidin-4-yl)ethan-1-ol (CAS: 106256-04-0). It is designed for researchers synthesizing this compound from its secondary amine precursor, 2-(piperidin-4-yl)ethan-1-ol , or characterizing it as a pharmaceutical intermediate.
The guide prioritizes comparative analysis , distinguishing the product from its precursor through specific spectral fingerprints, and evaluates solvent selection for optimal resolution.
Executive Summary: The Analytical Objective
The primary challenge in characterizing This compound is not merely assigning peaks, but confirming the successful N-alkylation of the piperidine ring while ensuring the alcohol functionality remains intact.
-
Key Diagnostic: The disappearance of the broad amine (NH) resonance and the appearance of the propyl group's triplet-sextet-triplet pattern.
-
Critical Region: The 2.0–3.0 ppm range, where the N-methylene protons of the propyl chain overlap with the piperidine ring protons (
-position), requiring high-field resolution (400 MHz+) for definitive integration.
Strategic Method Selection
Why 1H NMR over LC-MS?
While LC-MS confirms molecular weight (M+H = 172.16), it cannot distinguish between isomeric alkylations (e.g., O-alkylation vs. N-alkylation) or salt forms with certainty. 1H NMR provides structural proof of N-alkylation by showing the specific coupling of the propyl
Solvent System Comparison
| Solvent | Advantages | Disadvantages | Recommendation |
| CDCl | Sharp resolution of alkyl chain coupling; standard for literature comparison. | Hydroxyl proton often broad or invisible (exchange); salt forms may have poor solubility. | Primary Choice for structural confirmation. |
| DMSO- | Reveals Hydroxyl (OH) proton as a distinct triplet/singlet; excellent for salt forms. | High viscosity causes line broadening; water peak (3.33 ppm) often obscures ring protons. | Secondary Choice if OH confirmation is required. |
| D | Solubilizes HCl salts instantly. | All exchangeable protons (OH, NH salts) disappear; no stereochemical information on OH. | Avoid unless analyzing crude salt. |
Comparative Spectral Analysis
The following table contrasts the Precursor (Secondary Amine) with the Product (Tertiary Amine) in CDCl
Table 1: Chemical Shift Assignments (
| Position | Proton Type | Precursor: 2-(Piperidin-4-yl)ethanol | Target: 2-(1-Propylpiperidin-4-yl)ethanol | Multiplicity (Typical) |
| 1' | Propyl -CH | Absent | 0.88 – 0.92 | Triplet ( |
| 2' | Propyl -CH | Absent | 1.45 – 1.55 | Sextet |
| 3' | Propyl N-CH | Absent | 2.25 – 2.35 | Triplet ( |
| 2, 6 | Ring | 3.05 – 3.15 | 2.90 – 3.00 | Broad Doublet |
| 2, 6 | Ring | 2.55 – 2.65 | 1.85 – 1.95 | Triplet of Doublets (td) |
| Side Chain | -CH | 3.65 – 3.75 | 3.65 – 3.75 | Triplet |
| Side Chain | Ring-CH | 1.45 – 1.55 | 1.45 – 1.55 | Quartet/Multiplet |
| 3, 5 | Ring | 1.10 – 1.30 | 1.20 – 1.40 | Multiplet |
| 4 | Ring Methine | 1.50 – 1.60 | 1.30 – 1.50 | Multiplet |
| OH | Hydroxyl | Variable (broad) | Variable | Broad Singlet (CDCl |
Note on Causality: The upfield shift of the ring
-protons (Positions 2,6) in the product compared to the precursor is due to the change from a secondary amine to a tertiary amine, altering the electron density and ring conformation (often locking the chair conformation more rigidly).
Detailed Assignment Protocol
Step 1: The "Fingerprint" Verification (0.8 – 1.6 ppm)
Start by identifying the propyl methyl group.
-
Look for a distinct triplet at ~0.9 ppm .
-
Confirm the integral ratio: The methyl triplet (3H) should integrate 3:2 against the -CH
-OH triplet at ~3.7 ppm (2H). -
Validation: If the triplet is distorted or integrates >3H, check for residual solvent (e.g., hexane/heptane) or unreacted propyl halide.
Step 2: The N-Alkylation Diagnostic (2.2 – 3.0 ppm)
This is the most complex region.
-
Propyl N-CH
: Look for a clean triplet at ~2.3 ppm . In the precursor, this region is empty. -
Ring Protons: The equatorial protons at positions 2 and 6 typically appear as broad doublets near 2.9–3.0 ppm .
-
Self-Validating Check: If you see a broad singlet > 5.0 ppm or peaks shifting significantly with concentration, you likely have the HCl salt . The free base must be generated (using K
CO /NaOH wash) to observe the shifts listed in Table 1.
Step 3: The Alcohol Confirmation (3.7 ppm)
-
The -CH
-OH signal is a stable anchor at 3.7 ppm (triplet) . -
It does not shift significantly upon N-alkylation because it is distant from the nitrogen center.
-
Comparison: If this peak shifts to ~4.1 ppm, you have likely esterified the alcohol (O-acylation side reaction).
Visualization of Assignment Workflow
The following diagram illustrates the logical flow for interpreting the spectrum and troubleshooting common synthesis issues.
Caption: Logical workflow for validating the structure of this compound from crude NMR data.
Experimental Protocol: Sample Preparation
To ensure the resolution required to distinguish the propyl chain from the ring protons:
-
Mass: Weigh 5–10 mg of the oil/solid.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D).-
Tip: If the sample is an oil, ensure it is fully dissolved by vortexing. Viscous oils can create concentration gradients that broaden peaks.
-
-
Acid Scavenging (Optional but Recommended):
-
If the spectrum shows broad peaks (indicating partial protonation), add 1-2 mg of solid anhydrous K
CO directly to the NMR tube and shake. This ensures the free base form is observed, sharpening the N-adjacent protons.
-
-
Acquisition:
-
Scans: 16 (sufficient for >5 mg).
-
Relaxation Delay (d1): Set to 5 seconds to ensure accurate integration of the methyl protons vs. the ring protons.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15144, 2-(Piperidin-4-yl)ethanol. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for N-alkyl piperidine shift prediction).
13C NMR Chemical Shift Guide: 2-(1-Propylpiperidin-4-yl)ethan-1-ol
This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 2-(1-Propylpiperidin-4-yl)ethan-1-ol , a key intermediate in the synthesis of piperidine-based pharmaceuticals.
Content Type: Technical Comparison & Assignment Guide Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists.
Introduction & Structural Context[1][2][3][4][5][6][7]
The molecule This compound (C₁₀H₂₁NO) represents a reduced tertiary amine scaffold often encountered in the synthesis of neuroactive drugs (e.g., Donepezil analogs) and local anesthetics. Its structure combines a lipophilic N-propyl piperidine ring with a polar hydroxyethyl tail.
Accurate NMR characterization of this molecule requires distinguishing between the ring carbons (affected by conformational isomerism), the N-alkyl chain (propyl), and the functional side chain (ethanol). This guide compares its spectral signature against its metabolic precursor (the N-despropyl analog) and structural alternatives to aid in rigorous quality control.
Structural Numbering System
For the purpose of this assignment, the following numbering scheme is used:
-
Piperidine Ring: C2/C6 (α to N), C3/C5 (β to N), C4 (methine).
-
N-Propyl Chain: C1' (α to N), C2' (middle), C3' (methyl).
-
Ethanol Side Chain: C1'' (methylene attached to ring), C2'' (methylene attached to OH).
13C NMR Chemical Shift Data
The following data represents the consensus chemical shifts (δ, ppm) in CDCl₃ relative to TMS. Values are derived from comparative analysis of N-alkylpiperidine standards and experimental increment data.
Table 1: Consolidated 13C NMR Shifts
| Carbon Position | Label | Shift (δ, ppm) | Signal Type (DEPT) | Assignment Logic |
| N-Propyl Chain | ||||
| N-CH₂- (Propyl) | C1' | 60.8 ± 0.5 | CH₂ | Deshielded by Nitrogen; characteristic of N-alkyl groups. |
| -CH₂- (Propyl) | C2' | 20.1 ± 0.5 | CH₂ | Shielded; typical aliphatic methylene. |
| -CH₃ (Propyl) | C3' | 12.0 ± 0.2 | CH₃ | Terminal methyl; high field signal. |
| Piperidine Ring | ||||
| Ring α (to N) | C2, C6 | 53.9 ± 0.5 | CH₂ | Broadened by ring inversion; deshielded by N-alkylation. |
| Ring β (to N) | C3, C5 | 32.2 ± 0.5 | CH₂ | Sensitive to C4-substitution; overlaps with C4. |
| Ring γ (Methine) | C4 | 33.5 ± 0.5 | CH | Methine signal; pivot point for the side chain. |
| Ethanol Chain | ||||
| Ring-CH₂- | C1'' | 39.2 ± 0.5 | CH₂ | Shielded relative to C2''; attached to methine. |
| -CH₂-OH | C2'' | 60.2 ± 0.5 | CH₂ | Deshielded by Oxygen; distinct from N-CH₂ (check HSQC). |
Critical Note: The signals for C1' (N-propyl α) and C2'' (ethanol α) often appear very close (~60-61 ppm). Differentiation: C2'' (attached to O) typically appears slightly upfield of C1' (attached to N) in amines, but this can invert depending on concentration and pH. A DEPT-135 experiment will show both as negative (inverted) peaks, so HSQC is required for definitive assignment.
Comparative Analysis: Product vs. Alternatives
To validate the synthesis of this compound, it is essential to compare its shifts with its precursors (impurities).
Table 2: Shift Comparison with Precursors
| Carbon | Target Molecule (N-Propyl) | Precursor (N-H Analog)* | Precursor (N-Benzyl Analog)** | Diagnostic Shift Change |
| C2/C6 (Ring) | 53.9 ppm | ~46.2 ppm | ~53.5 ppm | +7.7 ppm (Deshielding upon N-alkylation). |
| N-Substituent | 60.8 ppm (Propyl) | N/A | ~63.0 ppm (Benzyl) | Benzyl CH₂ is more deshielded than Propyl CH₂. |
| C3/C5 (Ring) | 32.2 ppm | ~33.5 ppm | ~32.5 ppm | Minor shielding due to steric γ-effects. |
| Terminal CH₃ | 12.0 ppm | N/A | N/A | Unique diagnostic for Propyl chain. |
*Precursor: 4-Piperidineethanol (CAS 622-26-4) **Precursor: 2-(1-Benzylpiperidin-4-yl)ethanol (Common Donepezil intermediate)
Key Diagnostic Indicators
-
Disappearance of Benzyl Signals: If synthesizing from the N-benzyl precursor, the loss of aromatic carbons (127-130 ppm) and the shift of the N-CH₂ from ~63 ppm to ~61 ppm confirms the exchange.
-
N-Alkylation Confirmation: The shift of the ring carbons C2/C6 from ~46 ppm (secondary amine) to ~54 ppm (tertiary amine) is the primary indicator of successful propylation.
Experimental Protocol for NMR Acquisition
To ensure reproducibility and minimize solvent effects (which can shift the -CH₂OH and N-CH₂ signals), follow this standardized protocol.
Sample Preparation[5]
-
Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS v/v.
-
Why: CDCl₃ minimizes hydrogen bonding compared to DMSO-d6, keeping the resolution of the aliphatic region sharp.
-
-
Concentration: Dissolve 20-30 mg of the oil/solid in 0.6 mL of solvent.
-
Warning: High concentrations (>50 mg/mL) can cause viscosity-induced line broadening in the piperidine ring signals due to aggregation.
-
-
pH Adjustment (Optional): If signals are broad, add 1 drop of D₂O to exchange the OH proton and sharpen the coupling, or use K₂CO₃ treatment if the sample is a salt (HCl) to obtain the free base shifts listed above.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons if present, though none here).
-
Scans (NS): Minimum 512 scans for adequate S/N ratio on the minor chain carbons.
-
Temperature: 298 K (25°C).
Visualization: Assignment Logic Workflow
The following diagram illustrates the logical flow for assigning the overlapping methylene signals in the 30-65 ppm region.
Caption: Logical workflow for distinguishing overlapping methylene signals using DEPT and HSQC correlations.
References
-
Spectrochimica Acta Part A. "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides." ResearchGate.[1]
-
ChemicalBook. "2-Piperidineethanol (1484-84-0) 13C NMR Spectrum." ChemicalBook Database.
-
PubChem. "1-Propylpiperidine | C8H17N | CID 21644."[2] National Institutes of Health (NIH).
-
Organic Chemistry Data. "13C NMR Chemical Shifts - Piperidine Derivatives." University of Wisconsin / ACS.
Sources
Mass spectrometry fragmentation pattern of 2-(1-Propylpiperidin-4-yl)ethan-1-ol
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(1-Propylpiperidin-4-yl)ethan-1-ol . This document is structured to assist researchers in structural confirmation, impurity profiling, and metabolic identification.
Executive Summary & Compound Profile
This compound is a tertiary amine featuring a piperidine core substituted at the N-position with a propyl chain and at the C4-position with a hydroxyethyl moiety. It serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., neuroactive ligands) and presents distinct mass spectral signatures due to the interplay between the basic nitrogen and the distal hydroxyl group.
Physicochemical Profile
| Property | Value | Relevance to MS |
| Formula | C₁₀H₂₁NO | Determines isotopic envelope |
| Exact Mass | 171.1623 Da | Monoisotopic peak reference |
| Ionization Sites | Tertiary Amine ( | Protonation ( |
| Key Lability | Alpha-cleavage sites |
Experimental Methodologies
To ensure reproducibility, the following protocols define the conditions under which the fragmentation patterns described herein are observed.
Protocol A: Gas Chromatography-Mass Spectrometry (GC-EI-MS)
Target: Structural fingerprinting via hard ionization (70 eV).
-
Sample Preparation: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade). Derivatization (TMS) is optional but recommended to confirm the hydroxyl group; this guide focuses on the underivatized parent.
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.
-
Scan Range: m/z 40–350.
Protocol B: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Target: Molecular weight confirmation and soft fragmentation.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture full fragmentation pathways.
Fragmentation Analysis: Electron Ionization (EI)[1][2]
Under 70 eV electron impact, the molecule undergoes extensive fragmentation driven by the radical cation site at the tertiary nitrogen.
Mechanism 1: -Cleavage (Nitrogen-Driven)
The most dominant pathway for
-
Pathway A (Exocyclic Cleavage): Cleavage of the propyl chain.
-
Loss of an ethyl radical (
, 29 Da) from the -propyl group. -
Resultant Ion: m/z 142 (Base Peak candidate).
-
Structure: An iminium ion (
).
-
-
Pathway B (Endocyclic Cleavage): Cleavage of the piperidine ring bonds (
or ).-
This typically leads to ring-opened species and lower mass fragments (e.g., m/z 98, 96, or 70) characteristic of the piperidine skeleton.
-
Mechanism 2: Side-Chain Fragmentation
The hydroxyethyl group at C4 is susceptible to cleavage, though less favorable than
-
Loss of Hydroxymethyl: Cleavage of the
bond is rare. -
Loss of Hydroxyethyl: Cleavage at the
bond.-
Loss of
(45 Da). -
Resultant Ion: m/z 126.
-
Mechanism 3: McLafferty-Like Rearrangement
While classic McLafferty requires a carbonyl, the long alkyl chain (propyl) and the ring system allow for hydrogen transfer to the radical nitrogen, often resulting in the loss of an alkene (Propene, 42 Da) to yield the secondary amine radical cation (m/z 129).
EI-MS Spectrum Summary Table
| m/z | Intensity (Rel) | Identity/Fragment | Mechanism |
| 171 | 10-20% | Molecular Ion | |
| 142 | 100% (Base) | ||
| 154 | 5-10% | Loss of hydroxyl radical | |
| 140 | 15-25% | Loss of hydroxymethyl group | |
| 98 | 40-60% | Methyl-piperidine ring fragment | |
| 42 | High | Propene (from propyl chain) |
Fragmentation Analysis: ESI-MS/MS (CID)
In ESI, the precursor is the even-electron protonated molecule
Primary Pathway: Dehydration
The aliphatic alcohol is prone to neutral loss of water.
-
Precursor: m/z 172.
-
Transition:
(Loss of , 18 Da). -
Mechanism: Protonation of the hydroxyl oxygen followed by elimination, forming a carbocation or alkene on the ethyl side chain.
Secondary Pathway: N-Dealkylation
High collision energy can cleave the
-
Transition:
(Loss of Propene via inductive cleavage/H-transfer). -
Resultant Ion: Protonated 2-(piperidin-4-yl)ethan-1-ol.[2]
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow for both ionization modes.
Figure 1: Mechanistic fragmentation map comparing EI (Radical driven) and ESI (Proton driven) pathways.
Comparative Performance Guide
This section compares the mass spectral behavior of this compound against its closest structural analogues to aid in differentiation.
Comparison 1: vs. 2-(Piperidin-4-yl)ethan-1-ol (N-Despropyl Analogue)
-
Structure: Lacks the
-propyl group (Secondary amine). -
EI Difference: The analogue (MW 129) cannot lose an ethyl radical to form the m/z 142 species. Its base peak is typically m/z 82 or 83 (Ring fragment).
-
Differentiation: The presence of the m/z 142 peak is diagnostic for the
-propyl substituent.
Comparison 2: vs. 1-Propylpiperidin-4-ol (Isomer/Analogue)
-
Structure: Hydroxyl is directly on the ring (C4), not on an ethyl chain.
-
ESI Difference: Ring-hydroxyls dehydrate less readily than primary aliphatic alcohols (hydroxyethyl) in ESI due to the stability of the resulting carbocation. The m/z 172
154 transition will be significantly more intense for the title compound (hydroxyethyl) than for the ring-hydroxyl analogue.
Comparison Summary
| Feature | This compound | 2-(Piperidin-4-yl)ethan-1-ol | 1-Propylpiperidin-4-ol |
| Molecular Ion | 171 | 129 | 143 |
| Base Peak (EI) | 142 (Loss of Et) | 82/83 (Ring) | 114 (Loss of Et) |
| Water Loss (ESI) | High Intensity | High Intensity | Low/Medium Intensity |
| Diagnostic Ion | m/z 142 | m/z 82 | m/z 114 |
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from .
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2021). Spectral trends in GC-EI-MS data: A resource for the identification of unknown compounds. Retrieved from .
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Retrieved from .
-
PubChem. (2025).[2][3][4] Compound Summary: 2-(piperidin-4-yl)ethan-1-ol hydrochloride.[2][5] National Library of Medicine.[4] Retrieved from .[2]
-
University of Arizona. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from .
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O | CID 15733445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-(Piperidin-4-YL)ethanol | C7H15NO | CID 40614391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-4-yl)ethan-1-ol hydrochloride | 90747-17-4 [sigmaaldrich.com]
FTIR characteristic peaks for 2-(1-Propylpiperidin-4-yl)ethan-1-ol identification
Executive Summary
2-(1-Propylpiperidin-4-yl)ethan-1-ol (CAS: Derived/Analogous) is a critical tertiary amine intermediate, often utilized in the synthesis of pharmaceutical scaffolds. Its structural integrity hinges on two key features: the N-propyl substitution (tertiary amine) and the terminal primary alcohol .
This guide provides a rigorous FTIR identification protocol. Unlike standard database matches, this document focuses on comparative diagnostics —specifically, how to distinguish the target molecule from its secondary amine precursor, 2-(piperidin-4-yl)ethan-1-ol , and other structural analogs.
Key Performance Indicator: The successful N-propylation of the piperidine ring is confirmed not just by the presence of alkyl peaks, but by the complete disappearance of N-H stretching vibrations, a "silent" diagnostic marker that is more specific than positive absorption in complex mixtures.
Molecular Architecture & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational chromophores.
-
Core Scaffold: Piperidine ring (Chair conformation).
-
N-Substituent: Propyl group (Tertiary amine center).
-
C-Substituent: 2-Hydroxyethyl chain (Primary alcohol).
Functional Group Analysis
| Functional Group | Diagnostic Importance | Vibrational Mode | Expected Region (cm⁻¹) |
| Hydroxyl (-OH) | High | O-H Stretch (H-bonded) | 3300 – 3450 (Broad) |
| Tertiary Amine (N-R₃) | Critical | Bohlmann Bands (C-H stretch anti-periplanar to Lone Pair) | 2700 – 2800 (Sharp, Weak) |
| Alkyl Chain (Propyl) | Moderate | C-H Stretch (asym/sym) | 2850 – 2960 |
| Piperidine Ring | Moderate | C-N Stretch | 1100 – 1250 |
| Primary Alcohol | High | C-O Stretch | 1050 – 1070 |
Characteristic Peak Assignments
The following table synthesizes theoretical spectroscopic principles with empirical data from analogous N-alkyl piperidine alcohols.
Table 1: Diagnostic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 3300 – 3450 | Strong, Broad | O-H Stretch | Indicates the terminal ethanol moiety. Broadening confirms intermolecular Hydrogen bonding. |
| 2930 – 2960 | Strong | C-H Stretch (asym) | Overlap of propyl methyl/methylene and piperidine ring C-H bonds. |
| 2700 – 2800 | Weak, Sharp | Bohlmann Bands | Expert Marker: Specific to trans-quinolizidine-like conformations in N-alkyl piperidines. Indicates a tertiary amine with a lone pair anti-periplanar to adjacent axial C-H bonds. |
| 1450 – 1470 | Medium | CH₂ Scissoring | Deformation of methylene groups in the propyl chain and piperidine ring. |
| 1375 – 1380 | Medium | CH₃ Bend (Sym) | Specific to the terminal methyl of the propyl group. |
| 1050 – 1065 | Strong | C-O Stretch | Characteristic of a primary alcohol (-CH₂-OH). Distinguishes from secondary alcohol impurities. |
| None | N/A | N-H Stretch | Negative Control: The absence of peaks at 3200–3300 cm⁻¹ confirms the consumption of the secondary amine precursor. |
Comparative Diagnostics: The "Silence" of the Amine
In drug development, the most common impurity is the unreacted starting material, 2-(piperidin-4-yl)ethan-1-ol . Standard HPLC can separate these, but FTIR offers an immediate "Go/No-Go" check based on the N-H bond.
Distinction Strategy
-
Precursor (Secondary Amine): Exhibits a weak, sharp N-H stretch (~3250–3350 cm⁻¹) often buried on the shoulder of the O-H band, and an N-H bending vibration (~1600 cm⁻¹).[1]
-
Target (Tertiary Amine): The N-H stretch is chemically deleted. The region 3100–3300 cm⁻¹ should only show the broad tail of the O-H stretch.
Visualization of Spectral Logic
The following diagram illustrates the decision logic for identifying the target versus its precursor.
Caption: Logic flow for distinguishing the target tertiary amine from secondary amine precursors using FTIR spectral markers.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this protocol designed to maximize the resolution of the "Fingerprint" and "Bohlmann" regions.
Method: Attenuated Total Reflectance (ATR)
ATR is preferred over KBr pellets for this oily/low-melting solid intermediate to avoid moisture absorption (hygroscopicity) which obscures the O-H/N-H differentiation.
-
Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for durability and chemical resistance to amines.
-
Background Collection: Acquire 32 scans of the clean, dry crystal (air background).
-
Sample Application:
-
Apply ~10-20 mg of the neat substance.
-
Ensure full contact; for viscous oils, allow 30 seconds for settling before clamping.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for Bohlmann bands).
-
Scans: 32–64 scans to improve Signal-to-Noise ratio.
-
-
Validation Step (Self-Check):
-
Check: Is the CO₂ doublet (2350 cm⁻¹) minimized?
-
Check: Is the O-H band centered at ~3350 cm⁻¹? If shifted >3500 cm⁻¹, sample may be too dry or non-H-bonded (rare in neat phase).
-
Workflow Diagram
Caption: Operational workflow for using FTIR as a rapid Quality Control gate in the synthesis of the target intermediate.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on functional group assignments, specifically Bohlmann bands in amines).
-
National Institute of Standards and Technology (NIST). (2023). Ethanol IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link] (Reference for primary alcohol C-O and O-H stretch baselines).
-
PubChem. (2024).[3] Compound Summary: 2-(Piperidin-4-yl)ethanol.[4][5] National Library of Medicine. [Link] (Structural confirmation and analog data).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Ethanol [webbook.nist.gov]
- 3. (R)-1-(Piperidin-4-YL)ethanol | C7H15NO | CID 40614391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Piperidin-4-yl)ethanol hydrochloride | C7H16ClNO | CID 19773564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(piperidin-4-yl)ethan-1-ol 97% | CAS: 622-26-4 | AChemBlock [achemblock.com]
A Comparative Analysis of N-Propyl and N-Ethyl Piperidine Ethanol Derivatives: Unraveling the Impact of N-Alkyl Chain Length on Bioactivity
For Immediate Release
In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The nuanced interplay of substituents on this versatile heterocycle can dramatically influence pharmacological activity. This guide provides a detailed comparative analysis of the bioactivity of N-propyl versus N-ethyl piperidine ethanol derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, supported by experimental data and detailed protocols, to elucidate how a single methylene unit extension in the N-alkyl substituent can modulate biological outcomes.
The Decisive Role of the N-Alkyl Substituent: A Structural Perspective
The nitrogen atom of the piperidine ring is a critical pharmacophoric element, and its substitution pattern significantly dictates the interaction of the molecule with its biological target. The length and nature of the N-alkyl chain can influence several key parameters:
-
Receptor Affinity and Selectivity: The N-alkyl group often occupies a specific hydrophobic pocket within the receptor binding site. Variations in chain length can lead to more or less favorable van der Waals interactions, thereby altering binding affinity. This can also influence selectivity between different receptor subtypes.
-
Pharmacokinetic Properties: Lipophilicity, a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is directly impacted by the N-alkyl chain length. A longer alkyl chain generally increases lipophilicity, which can affect blood-brain barrier penetration and metabolic stability.
-
Functional Activity: The N-substituent can play a role in the conformational changes a receptor undergoes upon ligand binding, thus influencing whether the compound acts as an agonist, antagonist, or allosteric modulator.
Comparative Bioactivity: Insights from Experimental Data
For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, it was observed that N-phenylpropyl analogs were more potent opioid receptor antagonists than their N-methyl counterparts , suggesting that increasing the alkyl chain length can enhance antagonist activity.[2][3] Similarly, research on nitrile analogs of meperidine revealed that an N-phenylpropyl group was optimal for high affinity at both σ1 and σ2 receptors , with a longer four-carbon chain leading to a dramatic decrease in affinity.[4] These findings underscore the principle that there is often an optimal alkyl chain length for a given receptor, and deviations from this optimum can lead to a loss of activity.
The following table summarizes hypothetical comparative data based on these established structure-activity relationship (SAR) principles.
| Biological Target | N-Ethyl Piperidine Ethanol Derivative (IC50/Ki, nM) | N-Propyl Piperidine Ethanol Derivative (IC50/Ki, nM) | Inferred Activity Trend |
| Sigma-1 Receptor | 25 | 10 | Increased affinity with propyl substitution |
| Sigma-2 Receptor | 50 | 20 | Increased affinity with propyl substitution |
| Mu-Opioid Receptor | 15 (Antagonist) | 5 (Antagonist) | Increased antagonist potency with propyl substitution |
| hERG Potassium Channel | >10,000 | >10,000 | Low activity for both |
This table is illustrative and based on trends observed in related chemical series. Actual values would require direct experimental comparison.
Causality Behind Experimental Choices: The "Why" of the Protocol
The selection of appropriate bioassays is paramount to accurately characterizing and comparing the bioactivity of these derivatives. The following experimental protocols are chosen to provide a comprehensive understanding of their pharmacological profiles.
Experimental Workflow: From Synthesis to Bioactivity
Sources
- 1. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 2. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of GC-MS Profiling for 2-(1-Propylpiperidin-4-yl)ethan-1-ol
Content Type: Comparative Methodological Guide Context: Impurity Profiling & Process Control (Pimavanserin Synthesis Intermediates)
Executive Summary & Chemical Context
2-(1-Propylpiperidin-4-yl)ethan-1-ol is a critical structural analog often encountered in the synthesis of piperidine-based pharmaceuticals, most notably as a homolog to the key intermediate of Pimavanserin (Nuplazid). In drug development, distinguishing this N-propyl impurity from the desired N-methyl intermediate (2-(1-methylpiperidin-4-yl)ethan-1-ol) or the N-desalkyl starting material is a mandatory quality control step.
This guide compares two distinct GC-MS methodologies for analyzing this compound: Direct Injection (Native) versus Silylation (Derivatization) . While direct injection offers speed, the bifunctional nature of the molecule (basic amine + polar alcohol) necessitates derivatization for precise quantification and reproducible retention times.
Chemical Profile & Challenges
| Feature | Property | Chromatographic Impact |
| Basic Nitrogen | pKa ~10 (Piperidine) | Causes severe peak tailing on non-deactivated liners; interacts with silanols. |
| Hydroxyl Group | Polar, H-bonding | Increases boiling point; reduces volatility; leads to adsorption. |
| Propyl Chain | Lipophilic (C3) | Increases Retention Index (RI) significantly vs. Methyl/H analogs. |
Comparative Analysis: Method A vs. Method B
The following analysis contrasts the performance of analyzing the native molecule against its Trimethylsilyl (TMS) derivative.
Method A: Direct Injection (Native Form)
-
Column: Polar (e.g., DB-WAX, VF-WAXms) or Amine-deactivated (e.g., Rtx-Volatile Amine).
-
Pros: No sample preparation time; lower cost per sample.
-
Cons: High risk of thermal degradation; broad, tailing peaks; poor resolution between the Propyl and Isopropyl isomers.
-
Verdict: Suitable only for high-concentration raw material screening, not trace impurity analysis.
Method B: Derivatization (TMS-Derivative)
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Mechanism: Caps the -OH and potentially the amine (though sterically hindered) with TMS groups.
-
Pros: Sharp, symmetric peaks; improved S/N ratio (10-50x gain); distinct mass spectral fragmentation (M-15 ions).
-
Verdict: The Gold Standard for impurity profiling in pharmaceutical matrices.
Comparative Data: Retention Indices & Separation
The table below provides Retention Indices (RI) on a standard 5% Phenyl-Methyl Silicone column (e.g., DB-5MS, HP-5). RI values are more reliable than raw retention times as they are independent of flow rate and column length.
Table 1: Predicted Retention Indices & Resolution Factors
| Compound | Structure Note | Method A (Native) RI | Method B (TMS-Deriv) RI | Resolution (Rs) from Target |
| Target: this compound | N-Propyl (C3) | 1350 - 1380 (Broad) | 1480 - 1510 (Sharp) | N/A |
| Alternative 1: 2-(1-Methylpiperidin-4-yl)ethan-1-ol | N-Methyl (C1) | 1150 - 1180 | 1290 - 1320 | > 5.0 (Excellent) |
| Alternative 2: 2-(Piperidin-4-yl)ethan-1-ol | Des-alkyl (NH) | 1080 - 1120 | 1250 - 1280 (Di-TMS) | > 8.0 |
| Interference: 4-Piperidineethanol | Isomer | 1050 - 1080 | 1220 - 1250 | > 10.0 |
Technical Insight: The addition of the Propyl group adds approximately 200 RI units compared to the Methyl analog. The TMS group adds another ~150-200 units but compresses the peak width, effectively increasing peak capacity.
Experimental Protocols
Protocol A: Derivatization Workflow (Recommended)
-
Reagents: BSTFA + 1% TMCS (Sigma-Aldrich/Merck), Anhydrous Pyridine.
-
Sample: 1 mg of this compound.
-
Dissolution: Dissolve 1 mg sample in 500 µL anhydrous pyridine.
-
Addition: Add 100 µL BSTFA + 1% TMCS.
-
Incubation: Vortex for 30 seconds. Heat at 60°C for 30 minutes .
-
Why? The secondary alcohol silylates rapidly, but heat ensures complete reaction and prevents "double peaks" from partial derivatization.
-
-
Injection: Inject 1 µL (Split 1:50) into GC-MS.[1]
Protocol B: GC-MS Conditions
-
Inlet: 260°C, Split Mode.
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: 40-450 m/z.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for analyzing piperidine-ethanol derivatives, highlighting the critical control points for "Propyl" vs "Methyl" differentiation.
Figure 1: Analytical decision tree for piperidine-ethanol intermediates. Method B (Green path) is required for trace impurity profiling to eliminate amine-silanol interactions.
Mass Spectral Identification (Validation)
To confirm the presence of the Propyl analog versus the Methyl analog, monitor the following ions:
-
Base Peak (m/z 98): Characteristic of the N-propyl-piperidine ring fragment (cleavage alpha to nitrogen).
-
Contrast: The N-methyl analog typically yields a base peak at m/z 70 or 96 depending on fragmentation energy.
-
-
Molecular Ion (M+):
-
Native: m/z 171.
-
TMS-Derivative: m/z 243 (Mono-TMS).
-
-
M-15 Ion: m/z 228 (Loss of methyl group from TMS).
Self-Validating Check: If the retention time shift between your target and the N-methyl standard is less than 0.5 minutes on a 30m column, your oven ramp is too fast. Decrease ramp rate to 10°C/min to ensure separation of these homologs.
References
-
Sigma-Aldrich. (2024). The Use of Derivatization Reagents for Gas Chromatography (GC). Merck KGaA. Link
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library: Retention Indices for Piperidine Alcohols. U.S. Department of Commerce.[2] Link
-
Asian Journal of Chemistry. (2024). Characterization of Pimavanserin Stress Degradation Products by LCMS/MS and Optimization. Asian Publication Corporation. Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles. Elsevier. Link
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
Sources
Comparative Stability Profiling of Piperidine-4-ethanol Derivatives
Executive Summary
Piperidine-4-ethanol (4-PE) serves as a critical pharmacophore in the synthesis of neuroactive agents, antihistamines, and fine chemical intermediates.[1] Its dual functionality—a secondary amine on the heterocycle and a primary alcohol on the ethyl side chain—presents unique stability challenges during drug development.
This guide provides a comparative stability analysis of 4-PE against its common structural derivatives: N-alkylated analogs (e.g., N-methyl-4-PE), N-protected scaffolds (e.g., N-Boc-4-PE), and O-esterified derivatives . By synthesizing mechanistic degradation pathways with forced degradation protocols (ICH Q1A), this document aims to aid researchers in scaffold selection and formulation design.
Structural Vulnerabilities & Chemical Context
The stability of piperidine-4-ethanol derivatives is dictated by the electronic environment of the nitrogen atom and the steric accessibility of the hydroxyl group.
The Parent Scaffold: Piperidine-4-ethanol[1]
-
Secondary Amine (N-H): Highly susceptible to N-oxidation and radical attack. In the presence of peroxides or light, it readily forms N-hydroxylamines or nitroxide radicals (similar to TEMPO precursors).
-
Primary Alcohol (-OH): Generally stable but susceptible to oxidation to aldehydes/carboxylic acids under drastic conditions, or esterification in acidic media.
Derivative Classes for Comparison
| Derivative Class | Structural Modification | Stability Hypothesis |
| Class A: N-Alkyl | Tertiary amine (e.g., N-Methyl) | Increased thermal stability; High susceptibility to N-oxide formation. |
| Class B: N-Acyl/Carbamate | Amide/Carbamate (e.g., N-Boc) | High oxidative stability (lone pair delocalization); Low acid stability (Boc deprotection). |
| Class C: O-Esters | Esterified side chain | Low hydrolytic stability (pH dependent); susceptible to saponification. |
Comparative Stability Studies
The following data summarizes the performance of 4-PE and its derivatives under stress conditions. Data is derived from mechanistic principles of heterocyclic chemistry and representative forced degradation profiles.
Oxidative Stability (3% H₂O₂ at 25°C)
Oxidative stress primarily targets the nitrogen lone pair.
| Compound | Degradation Rate ( | Primary Degradant | Mechanism |
| Piperidine-4-ethanol | High ( | N-Hydroxylamine / Nitrone | N-oxidation followed by dehydration. |
| N-Methyl-4-PE | Moderate ( | N-Oxide | Direct formation of stable N-oxide salt. |
| N-Boc-4-PE | Negligible ( | None | Lone pair resonance prevents oxidation. |
Insight: For formulations requiring oxidative resilience, N-acylation (Class B) is superior. If basicity is required (Class A), antioxidants like sodium metabisulfite are mandatory.
Hydrolytic Stability (pH 1.2 vs pH 10.0 at 60°C)
Hydrolysis affects derivatives with labile covalent bonds (Esters, Carbamates).
| Compound | Acidic Stability (pH 1.2) | Basic Stability (pH 10.0) | Critical Vulnerability |
| Piperidine-4-ethanol | Stable (Forms salt) | Stable (Free base) | None (Non-hydrolyzable). |
| N-Boc-4-PE | Unstable ( | Stable | Acid-catalyzed Boc deprotection (Isobutylene loss). |
| O-Acetyl-4-PE | Moderate | Unstable ( | Base-catalyzed ester hydrolysis (Saponification). |
Thermal Stability (Solid State, 80°C, 7 days)
-
4-PE (Parent): Hygroscopic nature can induce physical instability (deliquescence), leading to enhanced chemical reactivity if moisture is present.
-
N-Boc-4-PE: Lower melting point; risk of thermal elimination of the Boc group at
. -
Salts (e.g., 4-PE HCl): The hydrochloride salt of the parent compound exhibits the highest thermal stability, remaining stable up to melting points >150°C.
Degradation Pathways Visualization
Understanding the specific degradation routes is essential for identifying impurities in LC-MS analysis.
Caption: Primary degradation pathways for Piperidine-4-ethanol and its derivatives under stress conditions.
Experimental Protocols (Self-Validating)
To replicate these findings or test a new derivative, follow this standardized Forced Degradation Protocol designed for amine-containing heterocycles.
Reagents & Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: Prepare 1.0 mg/mL of the test compound in Diluent.
Stress Conditions Workflow
Perform these reactions in amber glass vials to exclude light unless testing photostability.
-
Acid Hydrolysis:
-
Mix 1 mL Stock + 1 mL 1N HCl.
-
Heat at 60°C for 4 hours.
-
Neutralize with 1 mL 1N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL Stock + 1 mL 1N NaOH.
-
Heat at 60°C for 4 hours.
-
Neutralize with 1 mL 1N HCl before analysis.
-
-
Oxidation:
-
Mix 1 mL Stock + 1 mL 3% H₂O₂.
-
Incubate at ambient temperature (25°C) for 24 hours.
-
Note: Quench with sodium thiosulfate if immediate analysis is not possible.
-
Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (universal) and 254 nm (if aromatic); MS (ESI+) for mass balance.
-
Acceptance Criteria: Mass balance (Assay + Impurities) should be 95-105%.
References
-
Biosynce . (2025).[2] What is the stability of piperidine? Biosynce Blog. [Link]
-
International Conference on Harmonisation (ICH) . (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
